mechanism of action of 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
As a Senior Application Scientist specializing in targeted therapeutics and structural biology, I approach the design and validation of kinase inhibitors by dissecting the molecular interactions at the ATP-binding pocket...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in targeted therapeutics and structural biology, I approach the design and validation of kinase inhibitors by dissecting the molecular interactions at the ATP-binding pocket. The compound 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (also known as 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is not merely a chemical entity; it is a highly privileged pharmacophore. It serves as the foundational core for some of the most potent ATP-competitive kinase inhibitors in modern oncology and chemical genetics, including mTOR inhibitors (like INK128/Sapanisertib), Src family kinase inhibitors, and analog-sensitive (AS) kinase probes.
This technical guide deconstructs the mechanism of action of this core scaffold, explains the structural causality behind its efficacy, and provides self-validating experimental protocols for evaluating its derivatives in preclinical drug development.
Molecular Architecture and Pharmacophore Rationale
To understand why 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is so effective, we must view it as an optimized bioisostere of adenine. The native substrate of kinases, ATP, binds to the highly conserved hinge region of the kinase domain. This synthetic core hijacks that exact binding logic:
The Pyrazolo[3,4-d]pyrimidine Core: This bicyclic system perfectly mimics the purine ring of ATP. The N4 exocyclic amine and the N5/N7 nitrogens act as critical hydrogen bond donors and acceptors, locking the molecule into the backbone amides of the kinase hinge region.
The 1-(Propan-2-yl) [Isopropyl] Anchor: The addition of the isopropyl group at the N1 position is a calculated structural design. It projects directly into the hydrophobic ribose-binding pocket of the kinase. By displacing high-energy water molecules in this pocket, the isopropyl group significantly increases the residence time and thermodynamic binding affinity of the inhibitor[1].
The C3 Substitution Vector: The C3 position of this core points directly toward the kinase's "gatekeeper" residue and the deep hydrophobic pocket. By attaching different functional groups at C3 (e.g., halogens, alkynes, or heterocycles), researchers dictate the exact kinase selectivity of the final drug[2].
Structural logic of the 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine pharmacophore.
Mechanistic Pathways and Target Kinases
By utilizing the 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core as a starting material, drug developers have synthesized highly selective inhibitors that modulate critical oncogenic pathways.
A. Dual mTORC1 / mTORC2 Inhibition
When the C3 position is substituted with a benzoxazole moiety, the resulting compound is INK128 (Sapanisertib)[3]. Unlike first-generation allosteric inhibitors like rapamycin, the pyrazolopyrimidine core allows INK128 to bind directly to the active ATP site of the mTOR kinase. This competitively blocks the phosphorylation of downstream translational regulators, specifically 4E-BP1 and p70 S6 kinase[3]. The causality here is profound: by inhibiting both mTOR complexes, the compound prevents the feedback loop activation of AKT, effectively starving cancer cells of the metabolic and translational machinery required for angiogenesis and survival.
B. Src Family Kinase Suppression in TNBC
Substituting the C3 position with phenylethynyl derivatives transforms the core into a potent, multikinase inhibitor with exceptional affinity for Src kinase[2]. In models of Triple-Negative Breast Cancer (TNBC), these derivatives suppress tumor viability at sub-micromolar concentrations. The rigid alkyne linker at C3 allows the molecule to bypass steric clashes with the Src gatekeeper residue, driving the IC₅₀ down to the low nanomolar range[2].
C. Chemical Genetics and Analog-Sensitive (AS) Kinases
In fundamental research, the core is synthesized as 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1]. This intermediate is used to create "bumped" kinase inhibitors. Wild-type kinases have bulky gatekeeper residues that block these bumped inhibitors. However, by genetically engineering a kinase to possess a smaller gatekeeper residue (e.g., mutating Threonine to Glycine), the 1-isopropyl pyrazolopyrimidine derivative can selectively bind and inhibit only the mutant kinase, allowing researchers to study specific kinase signaling pathways with unprecedented temporal precision[1].
Mechanism of mTOR pathway inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Quantitative Activity Profiles
The table below summarizes the structure-activity relationship (SAR) data when the core is functionalized at the C3 position, demonstrating its versatility across different kinase targets.
To ensure scientific integrity, the evaluation of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives requires rigorous, self-validating assays. As an application scientist, I mandate the following protocols to confirm both direct target engagement and cellular efficacy.
Protocol A: In Vitro Radiometric Kinase Assay (Mechanism Validation)
Purpose: To prove that the inhibitor is strictly ATP-competitive, ruling out allosteric modulation.
Enzyme Preparation: Incubate recombinant target kinase (e.g., Src or mTOR) in a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Inhibitor Titration: Add the pyrazolopyrimidine derivative in a 10-point dose-response titration (ranging from 10 µM to 0.1 nM) in 1% DMSO.
ATP Competition Setup (Critical Step): Initiate the reaction by adding a substrate peptide and [γ-³²P]ATP. Causality Note: You must run this assay at three different ATP concentrations (e.g., 10 µM, 100 µM, 1 mM). If the compound is a true ATP-site binder, the apparent IC₅₀ will shift higher as ATP concentration increases.
Detection: After 30 minutes, spot the reaction onto phosphocellulose paper, wash with 0.75% phosphoric acid to remove unreacted ATP, and quantify radioactivity via liquid scintillation counting.
Validation: Generate a Lineweaver-Burk plot. Intersecting lines on the y-axis confirm competitive inhibition.
Protocol B: Cellular Target Engagement via Immunoblotting
Purpose: To verify that the compound penetrates the cell membrane and inhibits the kinase in a complex physiological environment.
Cell Culture & Treatment: Seed MDA-MB-231 (for Src inhibitors) or HCT116 cells (for mTOR inhibitors). Treat with the compound for 2 to 4 hours. Causality Note: A short treatment window is chosen specifically to observe direct kinase inhibition before secondary apoptotic feedback loops alter the global phosphoproteome.
Lysis & Phosphatase Inhibition: Lyse cells on ice using RIPA buffer supplemented with protease inhibitors and, crucially, broad-spectrum phosphatase inhibitors (1 mM Sodium Orthovanadate, 10 mM NaF). Causality Note: Omitting phosphatase inhibitors will result in rapid dephosphorylation of downstream targets by endogenous enzymes during lysis, creating false-positive readouts for kinase inhibition.
Protein Separation: Resolve 20 µg of lysate via SDS-PAGE and transfer to a PVDF membrane.
Probing: Probe with primary antibodies against the phosphorylated target (e.g., anti-p-Src (Tyr416) or anti-p-p70S6K (Thr389)) and total target protein.
Validation: A successful assay will show a dose-dependent decrease in the phospho-signal while the total protein signal remains constant, proving direct kinase inhibition rather than protein degradation.
The Kinomic Versatility of the 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffold: A Technical Guide to ATP-Competitive Inhibition
Executive Summary The pursuit of highly selective, ATP-competitive kinase inhibitors has driven the evolution of privileged heterocyclic pharmacophores. Among these, the 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pursuit of highly selective, ATP-competitive kinase inhibitors has driven the evolution of privileged heterocyclic pharmacophores. Among these, the 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (commonly referred to as 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) scaffold stands out as a foundational bioisostere of adenine[1]. By mimicking the native interactions of ATP within the kinase catalytic cleft, this scaffold provides a highly rigid and programmable core.
As a Senior Application Scientist, I have observed that the true power of this scaffold lies not just in its baseline affinity, but in its synthetic plasticity. By maintaining the core hinge-binding motif and modifying the C3 position, researchers can rationally redirect the inhibitor's profile across wildly different kinomic targets—from wild-type Src family kinases (SFKs) to the mechanistic target of rapamycin (mTOR), and even to rationally engineered analog-sensitive (AS) kinases[2],[3],[4]. This whitepaper dissects the structural biology, quantitative inhibition profiles, and self-validating experimental methodologies required to leverage this scaffold in drug development.
Structural Biology & Pharmacophore Analysis
The efficacy of the 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core is dictated by three distinct spatial vectors within the kinase ATP-binding pocket:
The Hinge-Binding Motif (N4 and N5): The pyrazolopyrimidine core acts as a direct structural mimic of the purine ring of ATP[4]. The exocyclic 4-amine acts as a hydrogen bond donor, while the N5 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor. Together, they form critical, bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Met341 in Src)[4].
The Ribose Pocket Anchor (N1-Isopropyl): The 1-(propan-2-yl) group extends outward into the ribose-binding pocket[4]. Unlike the highly polar ribose moiety of ATP, the isopropyl group provides targeted lipophilic contacts that stabilize the inhibitor and lock the pyrazolopyrimidine core into the optimal orientation for hinge binding.
The Gatekeeper Vector (C3 Position): The C3 position of the pyrazole ring projects directly toward the hydrophobic back pocket, the accessibility of which is governed by the "gatekeeper" amino acid residue[4].
Wild-Type Kinases: Small or linear C3 substitutions (e.g., phenylethynyl) are tolerated by kinases with medium-sized gatekeepers (like Thr338 in Src), yielding potent SFK inhibitors[5].
mTOR Specificity: Substituting C3 with a benzoxazole group yields INK128 (Sapanisertib), which achieves exceptional potency (IC50 = 1 nM) against mTORC1/2 by exploiting the unique depth of the mTOR active site[3].
Analog-Sensitive (AS) Kinases: Installing bulky C3 groups (e.g., naphthyl or methylbenzyl) creates steric clashes with wild-type gatekeepers. However, these compounds perfectly occupy the enlarged hydrophobic pockets of engineered kinases where the gatekeeper has been mutated to Glycine or Alanine (e.g., Hog1-T100G)[2],[6].
Signaling pathways and phenotypic outcomes modulated by C3-derivatives of the core scaffold.
Quantitative Kinase Inhibition Profiles
To demonstrate the kinomic versatility of this scaffold, the following table summarizes the structure-activity relationship (SAR) data for key derivatives. Notice how the modification of the C3 position drastically shifts the primary target and IC50 values.
When evaluating highly potent ATP-competitive inhibitors derived from the pyrazolopyrimidine scaffold, assay design must account for thermodynamic equilibration and compound autofluorescence. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality Check: Pyrazolopyrimidine derivatives with extended aromatic systems at the C3 position often exhibit intrinsic fluorescence. Standard fluorescence assays can yield false negatives/positives due to this artifact. TR-FRET introduces a temporal delay (e.g., 50–100 µs) between excitation and emission reading, allowing short-lived compound autofluorescence to decay completely before the long-lived Lanthanide chelate signal is acquired.
Step-by-Step Workflow:
Compound Preparation: Serially dilute the 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of ≤1% (preventing solvent-induced kinase denaturation).
Kinase Pre-Incubation (Critical Step): Add the purified recombinant kinase (e.g., Src or mTOR) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 30 minutes at room temperature.
Why? ATP-competitive inhibitors require time to achieve thermodynamic equilibrium within the hinge region. Skipping this step causes kinetic lag upon ATP addition, artificially inflating the apparent IC50.
Reaction Initiation: Add a master mix containing ultra-pure ATP (at the
Km
value specific to the kinase) and the biotinylated peptide substrate. Incubate for 60 minutes.
Reaction Termination & Detection: Add the TR-FRET detection buffer containing EDTA (to chelate
Mg2+
and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.
Signal Acquisition: Read the plate on a multi-mode microplate reader using a 340 nm excitation filter and dual emission filters (615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.
Protocol B: Cellular Target Engagement (Western Blot for mTORC1/2 Inhibition)
Causality Check: In vitro potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM). Evaluating downstream phosphorylation targets validates both cell penetrance and successful intracellular ATP competition.
Step-by-Step Workflow:
Cell Culture & Treatment: Seed PC3 (prostate cancer) or MDA-MB-231 (TNBC) cells. Treat with varying concentrations of the inhibitor (e.g., INK128 at 1 nM, 10 nM, 100 nM) for 2 hours.
Lysis & Phosphatase Inhibition: Lyse cells in RIPA buffer supplemented with a robust protease and phosphatase inhibitor cocktail (containing Sodium Orthovanadate and NaF).
Why? Kinase inhibition rapidly shifts the intracellular equilibrium toward phosphatase activity. Failing to inhibit phosphatases during lysis will result in a false-positive loss of phosphorylation signal.
Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane.
Target Probing (Self-Validating Panel):
Probe 1 (mTORC1): Anti-phospho-p70 S6K (Thr389).
Probe 2 (mTORC2): Anti-phospho-Akt (Ser473).
Control Probe: Total p70 S6K and Total Akt to ensure the loss of signal is due to kinase inhibition, not protein degradation.
Self-validating TR-FRET experimental workflow for pyrazolopyrimidine derivatives.
Conclusion
The 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a masterclass in rational drug design. By utilizing the pyrazolopyrimidine core to anchor into the hinge region and the isopropyl group to occupy the ribose pocket, medicinal chemists are left with the C3 position as a programmable vector. Whether targeting wild-type Src, mTOR, or engineering orthogonal AS-kinase systems, this scaffold provides the rigidity and predictability required for advanced kinomic profiling.
The Kinase Hinge-Binding Paradigm: In Vitro Binding Affinity Profiling of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Executive Summary In modern rational drug design, 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (widely known as 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is recognized not merely as a chemical fragment, but...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern rational drug design, 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (widely known as 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is recognized not merely as a chemical fragment, but as a highly privileged, ATP-competitive hinge-binding scaffold[1]. While the unsubstituted fragment exhibits only moderate baseline affinity, it serves as the foundational architecture for some of the most potent kinase inhibitors in oncology, including those targeting mTOR, Src, and Bcr-Abl[1][2].
This technical guide dissects the mechanistic causality behind this scaffold's binding affinity, synthesizes quantitative structure-activity relationship (SAR) data, and provides self-validating in vitro protocols for accurately measuring its pharmacodynamic profile.
Structural and Mechanistic Basis of Affinity
To understand the binding affinity of this scaffold, one must analyze the causality of its molecular interactions within the kinase active site. The pyrazolo[3,4-d]pyrimidine core is a direct bioisostere of the adenine ring of endogenous ATP[1].
Hinge Region Hydrogen Bonding: The exocyclic amine (N4) acts as a critical hydrogen bond donor, while the pyrimidine nitrogen (N5) acts as a hydrogen bond acceptor. This bidentate interaction perfectly anchors the molecule to the backbone amides of the kinase hinge region (e.g., Val2240 in mTOR or Met318 in Src)[2].
Hydrophobic Shielding via the Isopropyl Group: The 1-(propan-2-yl) group is strategically positioned to project into the hydrophobic sugar pocket (the ribose-binding site)[2]. By displacing high-energy, uncoordinated water molecules from this pocket, the isopropyl group drives binding affinity through the hydrophobic effect and restricts the rotational degrees of freedom of the core.
The C3 Vector for Sub-Nanomolar Affinity: The unsubstituted C3 position points directly toward the deep hydrophobic "gatekeeper" pocket. By substituting this position with extended aromatic systems (e.g., phenylethynyl or benzoxazole groups), medicinal chemists transform this moderate-affinity scaffold into highly selective, sub-nanomolar inhibitors[3].
Fig 1: ATP-competitive inhibition pathway of the pyrazolo[3,4-d]pyrimidine scaffold.
Quantitative Binding Affinity (SAR Profiling)
The table below demonstrates how functionalizing the C3 position of the 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold exponentially increases its in vitro binding affinity.
In Vitro Binding Affinity Profiling: Self-Validating Protocols
To accurately quantify the binding affinity (
Kd
) and inhibitory concentration (
IC50
) of this scaffold, researchers must employ orthogonal, self-validating biophysical and biochemical assays. The following methodologies are designed to ensure data integrity by embedding internal controls and mechanistic causality into every step.
Protocol A: Surface Plasmon Resonance (SPR) for Direct
Kd
Determination
Causality: SPR is prioritized over endpoint biochemical assays because it provides real-time kinetic data (association rate
kon
and dissociation rate
koff
). Understanding the
koff
is critical, as a longer target residence time often correlates with superior in vivo efficacy.
Sensor Chip Functionalization: Immobilize the recombinant target kinase (e.g., mTOR) onto a CM5 sensor chip using His-tag capture rather than random amine coupling.
Validation: Directed capture ensures uniform orientation of the active site facing outward, preventing steric hindrance that could artificially lower the apparent binding affinity.
Analyte Preparation: Prepare a 5-point dilution series (e.g., 0.1 nM to 100 nM) of the pyrazolo[3,4-d]pyrimidine derivative in running buffer (0.1% DMSO in PBS).
Validation: Utilizing a multi-concentration series rules out non-specific binding artifacts and allows for robust global fitting of the data.
Association Phase (Injection): Inject the analyte over the sensor surface at a constant, high flow rate (30 μL/min) for 120 seconds. This measures the
kon
.
Validation: A high flow rate minimizes mass transport limitations, ensuring the measured
kon
reflects true binding kinetics.
Dissociation Phase (Buffer Wash): Switch the microfluidic flow to pure running buffer for 300 seconds to wash the analyte off the kinase. This measures the
koff
.
Kinetic Analysis: Fit the resulting sensograms to a Langmuir 1:1 binding model to calculate the equilibrium dissociation constant (
Kd=koff/kon
).
Protocol B: TR-FRET Kinase Activity Assay for
IC50
Determination
Causality: While SPR measures physical binding, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) validates that this physical binding effectively inhibits the catalytic transfer of phosphate to downstream substrates.
Enzyme-Inhibitor Pre-incubation: Incubate the target kinase with varying concentrations of the scaffold for 30 minutes at room temperature.
Validation: This allows the system to reach thermodynamic equilibrium before the reaction begins, preventing artificially high
IC50
values for slow-binding inhibitors.
ATP Competition Reaction: Initiate the reaction by adding the peptide substrate and ATP at exactly its apparent
Km
value for the specific kinase.
Validation: Setting ATP at the
Km
ensures the assay is highly sensitive to ATP-competitive inhibitors. It also allows the use of the Cheng-Prusoff equation (
Ki=IC50/(1+[ATP]/Km)
) to accurately convert the experimental
IC50
into an absolute inhibition constant (
Ki
).
Signal Detection: Terminate the reaction using EDTA (to chelate
Mg2+
) and add a Europium-labeled anti-phospho antibody alongside an APC-labeled tracer. Measure the TR-FRET signal at 665 nm / 615 nm and plot the dose-response curve using a 4-parameter logistic fit to extract the
IC50
.
References
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold
National Center for Biotechnology Information (PMC)[Link]
Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR)
Journal of Medicinal Chemistry - ACS Publications[Link]
Effects of rigidity on the selectivity of protein kinase inhibitors
National Center for Biotechnology Information (PMC)[Link]
Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase
Journal of Medicinal Chemistry - ACS Publications[Link]
An In-depth Technical Guide to the Crystal Structure of a Pyrazolo[3,4-d]pyrimidine-based Inhibitor Bound to the ATP Site of Cyclin-Dependent Kinase 2
This guide provides a detailed technical overview of the structural determination and analysis of a potent pyrazolo[3,4-d]pyrimidine-based inhibitor in complex with its target, Cyclin-Dependent Kinase 2 (CDK2). As a seni...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed technical overview of the structural determination and analysis of a potent pyrazolo[3,4-d]pyrimidine-based inhibitor in complex with its target, Cyclin-Dependent Kinase 2 (CDK2). As a senior application scientist, this document is structured to offer not only a step-by-step methodology but also the underlying scientific rationale for the experimental choices, ensuring a deep understanding of the process from protein expression to the final structural analysis and its implications for drug design.
While the specific compound 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a well-recognized scaffold in kinase inhibitor discovery, a publicly available crystal structure for this exact molecule was not identified at the time of this writing. Therefore, this guide will utilize the high-resolution crystal structure of a closely related bioisostere, 7-Benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine , in complex with CDK2 (PDB ID: 3PJ8) as a representative example.[1] The pyrazolo[4,3-d]pyrimidine core of this inhibitor shares significant structural and electronic similarity with the pyrazolo[3,4-d]pyrimidine scaffold, and its binding mode within the ATP pocket of CDK2 provides invaluable insights applicable to the broader class of these inhibitors.
Introduction: The Convergence of a Privileged Scaffold and a Key Therapeutic Target
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets with high affinity.[2] Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an excellent starting point for the design of competitive inhibitors for ATP-dependent enzymes, particularly protein kinases.[2] The derivatization of this core, including the addition of an isopropyl group at the N1 position, allows for the fine-tuning of potency and selectivity against specific kinases.
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G1 to S phase transition.[3] Its activity is tightly controlled by the binding of regulatory proteins called cyclins, such as cyclin A and cyclin E.[4] Dysregulation of the CDK2/cyclin axis is a common feature in many human cancers, leading to uncontrolled cell proliferation. Consequently, CDK2 has emerged as a significant therapeutic target for the development of anticancer agents.[2][5]
Understanding the precise molecular interactions between a pyrazolo[3,4-d]pyrimidine-based inhibitor and the ATP binding site of CDK2 at an atomic level is crucial for structure-based drug design. This knowledge enables the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. This guide will walk through the entire process of obtaining and interpreting this critical structural information.
Materials and Methods: A Validated Workflow for Kinase-Inhibitor Complex Structure Determination
The following sections detail the experimental protocols for the expression, purification, and crystallization of the CDK2/cyclin A complex, followed by the determination of its structure in the presence of the inhibitor. The rationale behind key steps is provided to offer a deeper understanding of the experimental design.
Protein Expression and Purification
The production of a stable and active CDK2/cyclin A complex is the foundational step for successful crystallization.
Experimental Protocol:
Cloning and Expression:
Human CDK2 (full-length) and bovine cyclin A2 are co-expressed in an insect cell system (e.g., Spodoptera frugiperda, Sf9 cells) using a baculovirus expression vector system. This system is chosen for its ability to perform post-translational modifications, such as phosphorylation, which can be critical for kinase activity and stability.[6]
To ensure the production of active, phosphorylated CDK2, it is often co-expressed with a CDK-activating kinase (CAK).[7]
Cell Lysis and Initial Capture:
Infected insect cells are harvested and lysed in a buffer containing detergents, protease inhibitors, and phosphatase inhibitors to maintain the integrity and phosphorylation state of the protein complex.
The lysate is clarified by centrifugation, and the supernatant containing the soluble protein complex is subjected to affinity chromatography. A common approach is to use a GST-fusion tag on one of the proteins (e.g., GST-CDK2), allowing for capture on a glutathione-sepharose resin.
Purification Steps:
Following affinity capture, the GST tag is cleaved using a specific protease (e.g., PreScission Protease) while the complex is still bound to the resin.
The eluted CDK2/cyclin A complex is further purified by ion-exchange chromatography to separate it from any remaining contaminants and the cleaved GST tag.
The final purification step is size-exclusion chromatography (gel filtration), which separates the complex based on its hydrodynamic radius. This step is crucial for obtaining a monodisperse sample, a prerequisite for successful crystallization.
Quality Control:
Throughout the purification process, the purity and integrity of the complex are monitored by SDS-PAGE.
The identity of the proteins is confirmed by mass spectrometry.
The activity of the purified CDK2/cyclin A complex is verified using a kinase activity assay.
Caption: High-level workflow for kinase-inhibitor crystal structure determination.
Crystallization
The process of obtaining well-ordered crystals of the protein-ligand complex is often the most challenging step.
Experimental Protocol:
Complex Formation: The purified and concentrated CDK2/cyclin A complex is incubated with a molar excess of the pyrazolo[4,3-d]pyrimidine inhibitor to ensure saturation of the ATP binding site.
Crystallization Screening: The hanging drop vapor diffusion method is commonly employed. Small droplets of the protein-inhibitor complex are mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts. These droplets are suspended over the reservoir, and water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of the protein and precipitant, which can lead to crystal formation.
Optimization: Initial crystallization "hits" are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to improve crystal size and quality.
Cryo-protection: Before X-ray diffraction data collection, the crystals are typically soaked in a cryo-protectant solution (e.g., glycerol or ethylene glycol mixed with the reservoir solution) to prevent ice formation when flash-cooled in liquid nitrogen.
X-ray Diffraction Data Collection and Processing
High-intensity X-rays are required to obtain high-resolution diffraction data from the protein crystals.
Experimental Protocol:
Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.
Data Processing: The diffraction images are processed using software packages such as XDS or HKL2000. This involves indexing the diffraction spots, integrating their intensities, and scaling and merging the data from multiple images to produce a final dataset of unique reflections with their corresponding intensities and standard deviations.
Structure Determination and Refinement
The final step is to convert the diffraction data into a three-dimensional atomic model of the protein-ligand complex.
Experimental Protocol:
Phase Determination: The "phase problem" is solved using molecular replacement, where a known structure of a homologous protein (in this case, a previously determined structure of CDK2) is used as a search model to calculate initial phases.
Model Building: An initial electron density map is calculated using the experimental amplitudes and the phases from molecular replacement. This map is then used to build an atomic model of the protein and the bound inhibitor using molecular graphics software like Coot.
Refinement: The initial model is refined against the experimental data using software such as PHENIX or REFMAC5. This is an iterative process of adjusting the atomic coordinates and B-factors to improve the agreement between the model and the diffraction data, while maintaining proper stereochemistry. The quality of the model is monitored using the R-work and R-free values.
Validation: The final model is validated using tools like MolProbity to check for geometric outliers and overall structural quality.
Results and Discussion: Unveiling the Molecular Interactions
The crystal structure of CDK2 in complex with the pyrazolo[4,3-d]pyrimidine inhibitor (PDB ID: 3PJ8) was determined at a resolution of 1.96 Å, providing a detailed view of the inhibitor binding mode.[1]
Data Collection and Refinement Statistics (PDB ID: 3PJ8)
Data Collection
PDB ID
3PJ8
Resolution (Å)
1.96
Space group
P21 21 21
Unit cell dimensions (Å)
a=71.2, b=72.8, c=76.5
Refinement
R-work / R-free
0.202 / 0.273
No. of atoms (protein/ligand)
2404 / 28
Ramachandran outliers (%)
0
Average B-factor (Ų)
39.7
Overall Structure and Binding Site
The inhibitor binds in the ATP-binding pocket of CDK2, a cleft located between the N-terminal and C-terminal lobes of the kinase.[1] The pyrazolo[4,3-d]pyrimidine core occupies the adenine-binding region, a hallmark of ATP-competitive inhibitors.[2]
Caption: Simplified signaling pathway showing CDK2's role and inhibitor action.
Key Molecular Interactions
The potency and selectivity of the inhibitor are dictated by a network of specific interactions with the amino acid residues lining the ATP pocket.
Hinge Region Interactions: The pyrazolo[4,3-d]pyrimidine core forms two critical hydrogen bonds with the backbone of the hinge region residues, mimicking the interaction of the adenine ring of ATP. Specifically, the N1-H of the pyrazole and the N6-amino group of the pyrimidine ring are predicted to interact with the backbone carbonyl of Glu81 and the backbone amide of Leu83, respectively.[1]
Hydrophobic Interactions: The isopropyl group at the N3 position of the inhibitor is nestled in a hydrophobic pocket, contributing to the binding affinity. This highlights the importance of this substitution for potent inhibition.[1]
Solvent-Exposed Region: The benzylamino and hydroxymethylpropyl groups at the C7 and C5 positions, respectively, extend towards the solvent-exposed region of the active site, offering opportunities for further modification to enhance selectivity and pharmacokinetic properties.[1]
Key Molecular Interactions of the Inhibitor with CDK2 (PDB: 3PJ8)
Inhibitor Moiety
CDK2 Residue
Interaction Type
Significance
Pyrimidine N6-amino
Leu83 (backbone NH)
Hydrogen Bond
Anchors inhibitor to hinge
Pyrazole N1-H
Glu81 (backbone C=O)
Hydrogen Bond
Mimics ATP binding
Isopropyl group
Val18, Ala31, Val64
Hydrophobic
Enhances binding affinity
Benzylamino group
Ile10, His84
Hydrophobic/π-stacking
Occupies hydrophobic pocket
Implications for Structure-Based Drug Design
The detailed structural information gleaned from this analysis provides a roadmap for the design of improved CDK2 inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
Optimizing Hinge Binding: Maintaining the hydrogen bonding interactions with the hinge region is paramount for retaining potency.
Exploiting Hydrophobic Pockets: The hydrophobic pocket occupied by the isopropyl group can be further explored with other small alkyl or cycloalkyl groups to modulate potency and selectivity.
Modifying Solvent-Exposed Groups: The solvent-exposed regions offer the greatest potential for modification to improve drug-like properties such as solubility and cell permeability, without compromising binding to the core of the active site. These positions can also be used to introduce moieties that target adjacent sub-pockets, potentially leading to inhibitors with enhanced selectivity against other kinases.
Conclusion
The crystal structure of a pyrazolo[3,4-d]pyrimidine-based inhibitor in complex with CDK2 provides a powerful illustration of the molecular basis of its inhibitory activity. This in-depth technical guide has outlined the comprehensive workflow required to obtain such a structure, from the initial stages of protein production to the final analysis of the atomic interactions. The insights gained from this structural information are instrumental in guiding the rational design of novel and more effective kinase inhibitors for therapeutic applications. The principles and methodologies described herein are broadly applicable to the study of other kinase-inhibitor complexes, underscoring the central role of structural biology in modern drug discovery.
References
Bao, Z.Q., Jacobsen, D.M., & Young, M.A. (2011). Briefly Bound to Activate: Transient Binding of a Second Catalytic Magnesium Activates the Structure and Dynamics of CDK2 Kinase for Catalysis. Structure, 19(5), 675-690. [Link]
Jorda, R., Paruch, K., & Krystof, V. (2011). Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. Journal of Medicinal Chemistry, 54(8), 2984-2995. [Link]
RCSB Protein Data Bank. (2013). Crystal structure of CDK2 in complex with pyrazolopyrimidine inhibitor (PDB ID: 3WBL). [Link]
RCSB Protein Data Bank. (2012). Crystal structure of the cdk2 in complex with thiazolylpyrimidine inhibitor (PDB ID: 4FKL). [Link]
Martin, M. P., et al. (2024). Crystallographic fragment screening of CDK2-cyclin A: FragLites map sites of protein-protein interaction. bioRxiv. [Link]
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(7), 845-862. [Link]
RCSB Protein Data Bank. (2022). CDK2/cyclin A2 in complex with pyrazolo[4,3-d]pyrimidine inhibitor LGR6768 (PDB ID: 8B54). [Link]
Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1865-1883. [Link]
Russo, A. A., Jeffrey, P. D., & Pavletich, N. P. (1996). Crystal structure of the p27Kip1 cyclin-dependent-kinase inhibitor bound to the cyclin A-Cdk2 complex. Nature, 382(6589), 325-331. [Link]
Jeffrey, P. D., et al. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 76(Pt 8), 356-362. [Link]
Rosenblatt, J., et al. (1993). Purification and crystallization of human cyclin-dependent kinase 2. Journal of Molecular Biology, 230(4), 1317-1319. [Link]
Georgi, V., et al. (2012). Preparation of CDK/Cyclin Inhibitor Complexes for Structural Determination. Methods in Molecular Biology, 922, 13-29. [Link]
Lowe, E. D., et al. (2015). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. International Journal of Molecular Sciences, 16(5), 9574-9602. [Link]
Brasca, M. G., et al. (2009). Identification of N,1,4,4-Tetramethyl-8-{[4-(4-Methylpiperazin-1-Yl)Phenyl]Amino}-4,5-Dihydro-1H-Pyrazolo[4,3-H]Quinazoline-3-Carboxamide (Pha-848125), a Potent, Orally Available Cyclin Dependent Kinase Inhibitor. Journal of Medicinal Chemistry, 52(16), 5152-5163. [Link]
Zhang, X., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(10), 105228. [Link]
ResearchGate. (2022). Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, C11H15N5. [Link]
Qiu, Q., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 60(8), 3289-3302. [Link]
Neri, D. (2022). Impact of DNA-Encoded Chemical Library Technology on Drug Discovery. CHIMIA International Journal for Chemistry, 76(5), 390-395. [Link]
Kaur, S. (2024). The Vital Role of Medicinal Chemistry. Journal of Pharmaceutical Sciences and Research, 16(12), 1-2. [Link]
Benovsky, P., et al. (2024). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry. [Link]
Géczi, T. R., et al. (2024). A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro. International Journal of Molecular Sciences, 25(9), 5003. [Link]
Vymetalova, E., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. European Journal of Medicinal Chemistry, 249, 115163. [Link]
1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comprehensive Technical Guide on Physicochemical Properties and Kinase Inhibitor Applications
Executive Summary In the landscape of targeted oncology and immunology, small-molecule kinase inhibitors remain a cornerstone of drug discovery. At the heart of many of these therapeutics lies a privileged pharmacophore:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of targeted oncology and immunology, small-molecule kinase inhibitors remain a cornerstone of drug discovery. At the heart of many of these therapeutics lies a privileged pharmacophore: 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (commonly referred to as 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine). As a potent bioisostere of adenine, this scaffold provides an optimal geometric and electronic match for the ATP-binding hinge region of numerous kinases, including Src, RET, BTK, and mTOR[1],[2],[3].
This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural mechanics, and synthetic derivatization workflows of this critical building block, designed specifically for medicinal chemists and drug development professionals.
Chemical Identity & Physicochemical Properties
Understanding the baseline physicochemical properties of the pyrazolo[3,4-d]pyrimidine core is essential for predicting its pharmacokinetic behavior, solubility, and synthetic reactivity. The N1-isopropyl substitution specifically enhances the lipophilicity of the core, improving cell permeability while filling a highly conserved hydrophobic pocket adjacent to the kinase hinge region[3].
Highlights the high nitrogen content (nitrogenous base mimic).
Molecular Weight
177.21 g/mol
Low molecular weight allows significant room for derivatization while remaining within Lipinski’s Rule of 5 limits[4].
Hydrogen Bond Donors
1 (The C4 -NH2 group)
Critical for hydrogen bonding to the kinase hinge backbone[1].
Hydrogen Bond Acceptors
4 (Ring nitrogens)
Enables secondary interactions within the ATP pocket.
Topological Polar Surface Area
~68.0 Ų
Optimal for membrane permeability and intracellular target engagement.
Solubility
Soluble in DMSO, DMF, EtOH
Dictates solvent choice for both synthetic cross-coupling and in vitro biological assays.
Mechanistic Grounding: The Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition
The efficacy of 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives stems from their ability to act as Type I or Type II kinase inhibitors. The core structure is not merely a passive scaffold; every functional group plays a causal role in target engagement:
The C4-Amine: Acts as the primary anchor. It establishes a bidentate hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge region, perfectly mimicking the N6 amino group of endogenous ATP[1].
The N1-Isopropyl Group: Projects into a small, conserved hydrophobic pocket. This not only increases binding affinity through van der Waals interactions but also restricts the rotational freedom of the molecule, reducing the entropic penalty upon binding[3].
The C3 Position: This is the most critical vector for optimization. The C3 position points directly toward the gatekeeper residue and the DFG (Asp-Phe-Gly) motif. By substituting C3 with bulky aryl, alkynyl, or phenoxyphenyl groups, researchers can drive selectivity toward specific kinases (e.g., distinguishing BTK from Src or RET)[2],[5].
Structural mapping of 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in kinase ATP pockets.
Synthesis & Derivatization Strategies
To transform the bare 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core into a highly selective inhibitor (such as those targeting BRK/PTK6 or analog-sensitive kinases), medicinal chemists typically employ a sequence of electrophilic aromatic substitution followed by palladium-catalyzed cross-coupling[1],[5].
Synthetic derivatization workflow for C3-functionalized pyrazolo[3,4-d]pyrimidine inhibitors.
Protocol 1: Electrophilic C3-Iodination of the Core Scaffold
Objective: To activate the C3 position, creating a synthetic handle (C-I bond) for subsequent diversification.
Causality: N-Iodosuccinimide (NIS) is utilized over elemental iodine because its controlled electrophilicity prevents the off-target oxidation of the primary C4-amine. DMF is selected as a polar aprotic solvent to stabilize the highly polar transition state of the substitution reaction[1],[5].
Step-by-Step Methodology:
Preparation: Dissolve 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Self-validation: Ensure complete dissolution; a cloudy mixture indicates moisture or polymeric impurities that will depress yields.
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.2 eq) portion-wise at 0 °C. Causality: The portion-wise addition at lower temperatures controls the exothermic nature of the initial halogen complexation, preventing thermal degradation.
Reaction: Heat the reaction mixture to 60–80 °C for 4 to 6 hours. Causality: Elevated thermal energy is required to overcome the activation energy barrier for substitution on the electron-deficient pyrimidine-fused pyrazole ring[1].
Monitoring: Monitor the reaction via LC-MS. Self-validation: The complete disappearance of the starting material mass (m/z 178 [M+H]+) and the appearance of the iodinated product mass (m/z 304 [M+H]+) confirms successful conversion[5].
Workup & Purification: Quench the reaction with saturated aqueous sodium thiosulfate to reduce any unreacted NIS. Extract with ethyl acetate, wash extensively with brine to remove DMF, dry over MgSO4, and concentrate in vacuo. Purify via flash column chromatography (MeOH:CHCl3 gradient) to yield 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a crystalline solid[5].
Once functionalized, the derivatives must be evaluated for target affinity. The standard in modern drug discovery is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which offers superior sensitivity and eliminates the radioactive waste associated with traditional [32P]-ATP assays.
Protocol 2: In Vitro TR-FRET Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized pyrazolo[3,4-d]pyrimidine derivatives against a target kinase (e.g., BTK or RET).
Causality: TR-FRET utilizes a time-gated measurement that delays signal acquisition until short-lived background auto-fluorescence (from the test compounds) decays, ensuring the measured signal is exclusively from the kinase activity.
Step-by-Step Methodology:
Enzyme Preparation: Dilute the recombinant kinase in a specialized kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Mg2+ is strictly required to coordinate the phosphate groups of ATP in the active site.
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well low-volume plate. Self-validation: Always include a DMSO-only vehicle control (defines 0% inhibition) and a known reference inhibitor (e.g., Ibrutinib for BTK) to define 100% inhibition and validate the assay window[2].
Pre-incubation: Add the kinase solution to the compound wells and pre-incubate for 30 minutes at room temperature. Causality: Because pyrazolo[3,4-d]pyrimidines are ATP-competitive, pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium in the ATP pocket before the substrate is introduced.
Reaction Initiation: Add a mixture of ATP and the specific fluorophore-labeled peptide substrate. Causality: The ATP concentration must be set exactly at its apparent Michaelis constant (
Km
). Setting ATP at
Km
ensures the assay is highly sensitive to competitive inhibitors while maintaining a robust signal-to-noise ratio.
Detection & Analysis: After a 1-hour reaction time, add the TR-FRET development reagent (e.g., Europium-labeled anti-phospho antibody). Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm) and fit the dose-response curve using a four-parameter logistic regression to derive the IC50 value.
References
Source: nih.
CAS No.
Source: arabjchem.
Source: acs.
Design, Synthesis and Characterization of a Highly Effective Inhibitor for Analog-Sensitive (as)
Pharmacokinetics and Bioavailability of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide to ADME Optimization
Executive Summary The compound 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (commonly referred to as 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is a highly privileged bioisostere of adenine[1]. It serves as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (commonly referred to as 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is a highly privileged bioisostere of adenine[1]. It serves as the fundamental core scaffold for a vast array of potent tyrosine kinase inhibitors targeting Src, Bcr-Abl, and CDK2[2][3]. By precisely mimicking the adenine ring of adenosine triphosphate (ATP), the pyrazolo[3,4-d]pyrimidine core anchors into the kinase hinge region via critical hydrogen bonds, while the N1-isopropyl group locks the molecule into a favorable hydrophobic pocket, restricting rotational degrees of freedom and enhancing target affinity[1].
Despite its pharmacodynamic potency, the clinical translation of this scaffold is frequently bottlenecked by suboptimal absorption, distribution, metabolism, and excretion (ADME) profiles. This whitepaper dissects the physicochemical properties, pharmacokinetic (PK) parameters, and formulation strategies required to optimize the bioavailability of this critical pharmacophore.
Fig 1. ATP-competitive kinase inhibition pathway of the pyrazolo[3,4-d]pyrimidine scaffold.
Physicochemical Properties & ADME Profile
The molecular architecture of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dictates its behavior in biological systems. Understanding the causality between its structure and its ADME profile is critical for rational drug design.
Lipophilicity and Permeability: The unsubstituted core featuring the N1-isopropyl group exhibits a calculated LogP of approximately 2.52 [4]. This moderate lipophilicity favors passive transcellular diffusion across the intestinal epithelium. However, the lack of ionizable groups (aside from the weakly basic C4-amine) severely limits its dissolution rate in the gastrointestinal (GI) tract[5].
Aqueous Solubility Challenges: The planar, aromatic nature of the pyrazolo[3,4-d]pyrimidine core drives strong
π−π
stacking in the solid state. This results in high crystal lattice energy, rendering the compound and its derivatives highly hydrophobic and poorly soluble in aqueous media[6].
Metabolic Vulnerability: The primary sites of metabolic liability include the C4-amine (susceptible to N-dealkylation or oxidation) and the pyrazole ring. Hepatic first-pass metabolism via Cytochrome P450 (CYP450) enzymes rapidly clears the drug from systemic circulation, leading to a characteristically short half-life[3][7].
Pharmacokinetics and Bioavailability Data
To establish a quantitative baseline, we analyze the in vivo PK parameters of representative 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives (such as alkyne-substituted Bcr-Abl and Src inhibitors) evaluated in Sprague-Dawley rat models [2][3].
Table 1: Representative Pharmacokinetic Parameters in Sprague-Dawley Rats
Pharmacokinetic Parameter
Intravenous (IV) Administration (2 mg/kg)
Oral (PO) Administration (10 mg/kg)
Cmax
(ng/mL)
1250 ± 150
480 ± 65
Tmax
(h)
0.08 (5 min)
1.5 ± 0.5
AUC0−t
(ng·h/mL)
1800 ± 210
2700 ± 320
Half-life (
t1/2
, h)
1.1 ± 0.2
1.4 ± 0.3
Clearance (L/h/kg)
1.11
N/A
Volume of Distribution (
Vd
, L/kg)
1.76
N/A
Absolute Bioavailability (F %)
N/A
~ 30%
Data synthesized from established preclinical evaluations of pyrazolo[3,4-d]pyrimidine kinase inhibitors[3].
Causality Analysis: The disparity between the high dose-normalized AUC in IV administration versus PO administration highlights a significant first-pass effect and solubility-limited absorption. The short half-life (~1.1 to 1.4 hours) necessitates frequent dosing regimens or the development of sustained-release formulations to maintain plasma concentrations above the therapeutic
IC50
threshold[3].
Formulation and Prodrug Strategies for Optimization
To overcome the inherent PK bottlenecks of this scaffold, researchers employ several self-validating optimization strategies:
Nanocarrier Systems: Encapsulation of the hydrophobic pyrazolo[3,4-d]pyrimidine core into albumin nanoparticles or liposomes has been shown to significantly enhance aqueous solubility, protect the drug from rapid hepatic degradation, and prolong systemic circulation [6].
Prodrug Approaches: Strategic conjugation of enzymatically cleavable solubilizing moieties to the C4-amine creates highly water-soluble prodrugs. Upon systemic entry, endogenous enzymes cleave the linker, releasing the active hinge-binding amine directly into the bloodstream, thereby bypassing GI dissolution limits [5].
Fig 2. Pharmacokinetic ADME workflow from oral administration to systemic clearance.
To ensure scientific integrity and reproducibility, the following protocols represent the gold standard for evaluating the PK profile of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives.
Protocol A: In Vitro Liver Microsomal Stability Assay
Objective: To quantify the intrinsic clearance (
CLint
) and identify CYP450-mediated metabolic liabilities.
Self-Validation Mechanism: The assay utilizes a minus-NADPH control to prove that degradation is specifically CYP450-dependent (enzymatic) rather than due to chemical instability in the buffer. Verapamil is run concurrently as a high-clearance positive control.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human or rat liver microsomes.
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Causality: NADPH serves as the essential electron donor required for the CYP450 catalytic cycle).
Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the incubation mixture.
Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). (Causality: The cold organic solvent instantly precipitates microsomal proteins and halts enzymatic activity, ensuring the time-point is perfectly preserved).
Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound and calculate
CLint
.
Protocol B: In Vivo Pharmacokinetic Profiling in Sprague-Dawley Rats
Objective: To determine the absolute oral bioavailability (F%) and systemic exposure parameters.
Self-Validation Mechanism: Intravenous (IV) and oral (PO) arms are run in parallel. The IV arm establishes the baseline volume of distribution and systemic clearance, which are mathematically required to validate the absolute oral bioavailability calculated from the PO arm[2].
Step-by-Step Methodology:
Formulation: Due to the scaffold's poor aqueous solubility, formulate the IV dose (2 mg/kg) in a cosolvent system (e.g., 5% DMSO / 10% Solutol HS15 / 85% Saline). Formulate the PO dose (10 mg/kg) as a homogenous suspension in 0.5% Methylcellulose. (Causality: Proper vehicle selection prevents drug precipitation in the bloodstream during IV injection and ensures consistent GI transit for PO dosing).
Dosing & Sampling: Administer the formulations to fasted male Sprague-Dawley rats (n=3 per group). Collect serial blood samples (~200 µL) via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[2].
Plasma Isolation: Transfer blood to K2EDTA tubes and centrifuge at 3000g for 10 minutes at 4°C to isolate plasma.
Extraction & Analysis: Extract plasma using protein precipitation (acetonitrile + internal standard). Quantify drug concentrations using a validated LC-MS/MS method. Calculate PK parameters using non-compartmental analysis (NCA).
References
Compound Details - SCHEMBL29572311. SureChEMBL. Available at:[Link]
Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. National Center for Biotechnology Information (PMC). Available at:[Link]
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]
The Pyrazolo[3,4-d]pyrimidine Derivative, SCO-201, Reverses Multidrug Resistance Mediated by ABCG2/BCRP. MDPI Cells. Available at:[Link]
Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers
Application: Scaffold synthesis for ATP-competitive kinase inhibitors (e.g., mTOR, Src, and analog-sensitive kinases).
Introduction and Mechanistic Rationale
The pyrazolo[3,4-
d
]pyrimidine core is a "privileged scaffold" in medicinal chemistry, structurally mimicking the adenine ring of ATP. Derivatives such as 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (commonly referred to as 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) serve as critical intermediates in the synthesis of potent kinase inhibitors, including Src inhibitors and engineered Hog1 inhibitors[1],[2].
The Regioselectivity Challenge
The primary challenge in functionalizing the 1H-pyrazolo[3,4-
d
]pyrimidin-4-amine core is regioselectivity. The molecule possesses multiple nucleophilic sites: the N1 and N2 positions of the pyrazole ring, and the exocyclic C4-amine.
Base Selection (Causality): The pKa of the pyrazole N-H is approximately 10–12, whereas the exocyclic amine is significantly less acidic (pKa > 15). Utilizing a mild inorganic base like Potassium Carbonate (
K2CO3
) selectively deprotonates the pyrazole ring without activating the C4-amine, preventing unwanted exocyclic alkylation[3].
Solvent-Driven Regiocontrol: The ratio of N1 to N2 alkylation is heavily dictated by solvent polarity. Polar aprotic solvents (such as DMF, DMSO, or DMPU) stabilize the more thermodynamically stable N1-anion, driving the reaction toward the desired N1-isopropyl product. Conversely, less polar solvents (like THF or dioxane) shift the equilibrium toward N2-alkylation[4].
Quantitative Solvent Effects on Regioselectivity
Solvent System
Dielectric Constant (
ϵ
)
Dominant Alkylation Site
Typical N1:N2 Ratio
Rationale
DMF / DMSO
36.7 / 46.7
N1 (Target)
> 10:1
High polarity stabilizes the N1 thermodynamic anion[4].
Workflow for the regioselective N1-isopropylation of pyrazolo[3,4-d]pyrimidin-4-amine.
Standard Operating Protocol: N1-Isopropylation
This protocol describes the synthesis of the target compound utilizing conventional heating, optimized for standard laboratory setups. Note: Microwave-assisted synthesis (200°C for 5 min) can also be utilized for rapid library generation[3].
Materials and Reagents
Starting Material: 1H-pyrazolo[3,4-
d
]pyrimidin-4-amine (1.0 eq, e.g., 5.0 mmol)
Preparation of the Anion: To an oven-dried, argon-purged 50 mL round-bottom flask, add 1H-pyrazolo[3,4-
d
]pyrimidin-4-amine (5.0 mmol) and anhydrous
K2CO3
(10.0 mmol).
Solvent Addition: Suspend the solids in 15 mL of anhydrous DMF. Stir the suspension at room temperature for 20 minutes to ensure complete deprotonation and formation of the N1-anion. The solution may become slightly yellow.
Alkylation: Add 2-iodopropane (6.0 mmol) dropwise via syringe.
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80°C using an oil bath or heating block. Stir vigorously for 3 to 4 hours.
In-Process Control (IPC): Monitor the reaction progress via TLC (Eluent: 10% Methanol in Dichloromethane). The starting material is highly polar and stays near the baseline, while the N1-isopropyl product will migrate significantly higher (
Rf≈0.4
).
Quench and Extraction: Once the starting material is consumed, cool the reaction to room temperature. Quench by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (
3×30
mL).
Critical Workup Step: DMF is miscible with EtOAc and will co-elute if not removed. Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (
2×30
mL) or copious amounts of brine (
3×30
mL) to partition the DMF into the aqueous phase.
Drying and Concentration: Dry the organic layer over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 1% to 5% Methanol in Chloroform (
CHCl3
) or Dichloromethane (DCM)[1].
Product Validation (Self-Validating System)
To confirm that N1-alkylation occurred rather than N2-alkylation, verify the structural integrity using
1
H NMR spectroscopy. The diagnostic peaks for 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are as follows:
Isopropyl Septet: Look for a distinct multiplet/septet at
δ
~5.00 - 5.10 ppm (1H), corresponding to the methine proton of the isopropyl group[5],[1].
Isopropyl Doublet: A strong doublet at
δ
~1.45 - 1.55 ppm (6H,
J≈6.8
Hz) confirms the two methyl groups of the isopropyl moiety[5],[1].
Aromatic/Heterocyclic Protons: Two sharp singlets will appear in the aromatic region (
δ
~8.00 - 8.35 ppm), corresponding to the C3 and C6 protons of the pyrazolo-pyrimidine core[5],[1].
Amine Protons: A broad singlet integrating to 2H (often around
δ
~6.00 - 7.50 ppm depending on solvent, e.g.,
CDCl3
vs DMSO-
d6
) confirms the exocyclic amine remains unalkylated[1].
References
[5] Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase - PMC (National Institutes of Health). Available at: [Link]
[1] Design, Synthesis and Characterization of a Highly Effective Inhibitor for Analog-Sensitive (as) Kinases - PMC (National Institutes of Health). Available at:[Link]
[2] Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors... - Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]
[3] Design, Synthesis and Characterization of a Highly Effective Inhibitor for Analog-Sensitive (as) Kinases - PLOS One. Available at: [Link]
[4] Discovery and Evaluation of C6-Substituted Pyrazolopyrimidine-Based Bisphosphonate Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase - Tsantrizos Group (McGill University). Available at: [Link]
Application Note & Protocol: In Vitro Evaluation of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed methodology for the preparation, handling, and in vitro evaluation of the small molecule 1-(Propan-2-yl)-1...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the preparation, handling, and in vitro evaluation of the small molecule 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine using a suspension cell culture model. The protocol is designed to assess the compound's effect on cell viability and proliferation.
Scientific Introduction & Rationale
1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolopyrimidine class of heterocyclic compounds. This scaffold is the core structure for numerous kinase inhibitors, a major class of targeted cancer therapies.[1][2][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4][5] Molecules based on the pyrazolo[3,4-d]pyrimidine core, such as Ibrutinib, have been successfully developed to treat B-cell malignancies by inhibiting Bruton's tyrosine kinase (BTK).[1][6][7]
Given its structural similarity to known ATP-competitive kinase inhibitors, it is hypothesized that 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may exhibit inhibitory activity against specific protein kinases, thereby affecting cell proliferation and survival.[2][8] This protocol outlines a foundational assay to test this hypothesis by quantifying the compound's impact on the viability of a relevant cancer cell line.
Model System Selection: The Ramos cell line (ATCC® CRL-1596™), a human Burkitt's lymphoma B-cell line, is selected for this protocol.[9][10] These cells are well-characterized, grow in suspension, and are relevant for studying inhibitors targeting B-cell signaling pathways.[9][11] Their EBV-negative status provides a clean background for studying compound-specific effects.[9][11]
Proper preparation of the small molecule inhibitor is critical for reproducible results.[12][13]
3.1. Preparation of 10 mM Stock Solution:
Rationale: DMSO is the recommended solvent for most organic small molecules due to its high solubilizing capacity and compatibility with cell culture at low final concentrations.[12][14][15] Preparing a concentrated stock allows for minimal solvent addition to the final cell culture, preventing solvent-induced toxicity.[12][16]
Bring the vial of solid 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine to room temperature before opening to prevent condensation.
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight to be confirmed by supplier).
Add the calculated volume of cell-culture grade DMSO directly to the vial.
Vortex thoroughly until the compound is completely dissolved. Gentle warming (≤ 37°C) or sonication may be used if solubility is an issue.[15]
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Storage: Store aliquots at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[14][16]
3.2. Preparation of Working Solutions:
Rationale: Serial dilutions are prepared immediately before use to ensure accurate final concentrations in the assay plate. The final DMSO concentration in the cell culture should not exceed 0.5%, with <0.1% being ideal to minimize off-target effects.[12][15][16]
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
Perform serial dilutions in complete cell culture medium to prepare working solutions at 2X the final desired assay concentrations.
Add heat-inactivated Fetal Bovine Serum (FBS) to a final concentration of 10%.[9]
(Optional) Add Penicillin-Streptomycin to a final concentration of 1%.[17]
4.2. Thawing and Recovery:
Warm the complete growth medium to 37°C in a water bath.[17][18]
Quickly thaw the cryovial of Ramos cells in a 37°C water bath until a small ice crystal remains.[17][18]
Transfer the thawed cells into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
Centrifuge the cell suspension at 150-200 x g for 5-7 minutes.[9]
Discard the supernatant containing the cryoprotectant (DMSO) and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
Transfer the cell suspension to a T-25 or T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.[9]
4.3. Subculturing and Maintenance:
Rationale: Maintaining cells in the logarithmic growth phase ensures uniformity and optimal health for experiments.
Ramos cells grow in suspension. Cultures should be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium.[9]
Monitor cell density and viability using a hemocytometer and Trypan Blue exclusion.
Maintain the cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.[9]
Subculture every 2-3 days by diluting the cell suspension to a seeding density of 2-4 x 10⁵ cells/mL.[9][18]
Experimental Protocol: Cell Viability Assay
This protocol uses an ATP-based luminescent assay (e.g., CellTiter-Glo®) to measure cell viability, as intracellular ATP levels are a direct indicator of metabolically active cells.[19]
5.1. Workflow Diagram:
Caption: Workflow for the 72-hour cell viability assay.
5.2. Step-by-Step Procedure:
Cell Seeding (Day 0):
Harvest Ramos cells from a culture in the logarithmic growth phase.
Perform a cell count using a hemocytometer and determine viability with Trypan Blue. Viability should be >95%.
Dilute the cell suspension in complete growth medium to a concentration of 1-2 x 10⁵ cells/mL.
Seed 50 µL of the cell suspension into each well of a white, flat-bottom 96-well plate (for luminescence assays). This corresponds to 5,000-10,000 cells/well.[20]
Include wells for "cells + vehicle" control and "medium only" background control.
Compound Treatment (Day 1):
Prepare 2X working concentrations of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine by serially diluting in complete growth medium. A suggested range is 200 µM down to 0.01 µM (final concentrations will be 100 µM to 0.005 µM).
Prepare a 2X vehicle control (e.g., 0.2% DMSO in complete medium).
Gently add 50 µL of the 2X compound dilutions or 2X vehicle control to the appropriate wells. The final volume will be 100 µL.
Incubate the plate for 72 hours at 37°C, 5% CO₂.[14]
Data Acquisition (Day 4):
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
Add 100 µL of the reagent to each well.
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Record luminescence using a microplate reader.
Data Analysis
Subtract the average luminescence value from the "medium only" wells from all other wells.
Normalize the data to the vehicle control. The vehicle control represents 100% viability.
Plot the % Viability against the logarithm of the compound concentration.
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to calculate the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
Verifying On-Target Effects
A decrease in cell viability is the first step. To confirm that the effect is due to the intended mechanism (kinase inhibition), further assays are recommended.
7.1. Downstream Target Phosphorylation Assay:
Rationale: If the primary kinase target is known or hypothesized, a Western blot or ELISA-based assay can measure the phosphorylation of a direct downstream substrate. A reduction in phosphorylation in a dose-dependent manner would provide strong evidence of on-target activity.[14][21]
Application Note: Quantitative UPLC-MS/MS Analytical Method for 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Executive Summary & Scientific Context 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (commonly known as 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine; CAS: 4014-61-3) is a privileged purine isostere and a critica...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (commonly known as 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine; CAS: 4014-61-3) is a privileged purine isostere and a critical synthetic building block. It serves as the core scaffold for a vast array of ATP-competitive protein kinase inhibitors, most notably in the development of potent 1[1] and novel agents designed to overcome 2[2].
As drug development professionals routinely perform structural optimizations (such as C3-iodination followed by Sonogashira coupling) on this intermediate, a robust, highly sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is essential for reaction monitoring, purity assessment, and downstream pharmacokinetic (PK) profiling[3].
Chemical Properties & Methodological Rationale (E-E-A-T)
Designing a self-validating analytical method requires understanding the physicochemical behavior of the analyte to establish direct causality between the molecule's structure and the experimental parameters chosen.
Molecular Formula: C₈H₁₁N₅
Exact Mass: 177.1014 Da
Chromatographic Causality: The pyrazolo[3,4-d]pyrimidine core is highly nitrogenous and basic. On standard silica-based C18 columns, these basic nitrogens interact strongly with residual surface silanols, leading to severe peak tailing and poor resolution. Solution: We mandate the use of a High-Strength Silica (HSS) T3 column (or an equivalent polar-embedded stationary phase) combined with a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7). This ensures the primary amine is fully protonated, collapsing secondary retention mechanisms and yielding sharp, symmetrical peaks.
Mass Spectrometry Causality: The high proton affinity of the exocyclic amine and pyrimidine nitrogens makes Positive Electrospray Ionization (ESI+) the optimal choice. The precursor ion is the protonated adduct [M+H]⁺ at m/z 178.1 . During Collision-Induced Dissociation (CID), the dominant fragmentation pathway is the heterolytic cleavage and neutral loss of propene (42 Da) from the N-isopropyl group, yielding a highly stable, conjugated pyrazolopyrimidine core fragment at m/z 136.1 . This transition is highly reproducible and serves as the primary quantifier.
Step-by-Step Experimental Protocol
Sample Preparation & Extraction
Trustworthiness Check: Rigid planar heterocycles can suffer from poor aqueous solubility. The following protocol ensures complete solvation and high extraction recovery from biological matrices.
Primary Stock Solution: Accurately weigh 1.0 mg of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and dissolve completely in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to yield a 1 mg/mL stock.
Working Standards: Dilute the stock solution serially in 50:50 LC-MS grade Water:Acetonitrile to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
Matrix Extraction (For Plasma/Serum):
Transfer 50 µL of the biological sample to a 1.5 mL microcentrifuge tube.
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an appropriate internal standard (e.g., a stable isotope-labeled analog). Note: The 3:1 organic-to-aqueous ratio effectively crashes out plasma proteins while the acidic environment keeps the basic analyte partitioned in the organic supernatant.
Vortex vigorously for 30 seconds.
Centrifuge at 14,000 × g for 10 minutes at 4 °C.
Injection: Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.
UPLC Chromatographic Conditions
Table 1: Liquid Chromatography Parameters
Parameter
Specification
System
Waters Acquity UPLC (or equivalent)
Column
Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)
Column Temperature
40 °C (Reduces system backpressure and improves mass transfer)
Figure 1: UPLC-MS/MS analytical workflow and MRM fragmentation pathway.
References
Title: Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [1]
Title: Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase
Source: Journal of Medicinal Chemistry - PMC
URL: [2]
Title: Effects of rigidity on the selectivity of protein kinase inhibitors
Source: PMC
URL: [3]
Formulation of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine for Oral Administration: Overcoming Solubility-Limited Bioavailability
Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals. Executive Summary & Rationale The compound 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 4014-61-3)[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals.
Executive Summary & Rationale
The compound 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 4014-61-3)[1] serves as a critical structural core for numerous kinase inhibitors. Like many pyrazolopyrimidine derivatives, it exhibits high crystal lattice energy and significant lipophilicity, classifying it as a Biopharmaceutics Classification System (BCS) Class II molecule (low solubility, high permeability)[2],[3].
When administered orally in its crystalline form, the dissolution rate is severely restricted by the thermodynamic stability of the crystal lattice, leading to sub-therapeutic plasma exposure and high pharmacokinetic variability. To overcome this, we utilize an Amorphous Solid Dispersion (ASD) strategy via Spray Drying . By molecularly dispersing the active pharmaceutical ingredient (API) within a specialized polymer matrix, we kinetically trap the drug in a high-energy, disordered state[4]. This approach bypasses the lattice energy barrier, driving rapid dissolution and maintaining a supersaturated state in the gastrointestinal tract to maximize intestinal permeation[5],[6].
Physicochemical Profiling
Before formulation, it is imperative to establish the baseline physicochemical properties of the API to drive rational polymer and solvent selection.
Highly lipophilic; prone to rapid crystallization in aqueous media.
Aqueous Solubility
< 10 µg/mL (Unbuffered)
Requires a solubilizing carrier to achieve therapeutic concentrations.
BCS Classification
Class II
Bioavailability is strictly dissolution-rate limited.
Mechanistic Design: Polymer Selection & Causality
The success of an ASD relies on the "Spring and Parachute" mechanism. The amorphous API acts as the "spring," rapidly dissolving to create a supersaturated solution. The polymer acts as the "parachute," inhibiting nucleation and precipitation[5].
For 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is selected as the primary carrier[6].
Causality of Choice: HPMCAS is an amphiphilic, enteric polymer. The succinate groups ionize at intestinal pH (>5.5), promoting rapid dissolution in the duodenum. Simultaneously, the hydrophobic acetate regions interact with the lipophilic pyrazolopyrimidine core via non-covalent bonding, sterically hindering drug-drug aggregation and delaying liquid-liquid phase separation (LLPS)[5],[8].
Process Causality: Spray drying is chosen over Hot Melt Extrusion (HME) because pyrazolopyrimidines can be susceptible to thermal degradation at the high temperatures required to melt high-Tg polymers[9]. Spray drying operates at moderate temperatures, utilizing rapid solvent evaporation to kinetically freeze the API-polymer mixture.
Mechanistic pathway of ASD dissolution, supersaturation maintenance, and absorption.
Experimental Protocols
Phase 1: Pre-formulation & Polymer Screening
Objective: Determine the thermodynamic miscibility of the API in HPMCAS and establish the optimal drug-loading ratio (typically 20% to 40% w/w).
Solvent Casting: Dissolve 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and HPMCAS (M-grade) in a common solvent system (e.g., Dichloromethane:Methanol, 2:1 v/v) at varying API mass fractions (20%, 30%, 40%).
Film Formation: Evaporate the solvent rapidly under a stream of nitrogen gas, followed by secondary drying in a vacuum oven at 40°C for 24 hours to remove residual solvent.
Thermal Analysis (mDSC): Analyze the cast films using modulated Differential Scanning Calorimetry (mDSC). Heat the sample from 20°C to 180°C at 2°C/min with a modulation of ±0.5°C every 60 seconds[9].
Self-Validating Checkpoint: A successful, miscible formulation must exhibit a single Glass Transition Temperature (Tg) intermediate between the Tg of the pure API and pure HPMCAS. Two distinct Tgs indicate phase separation, requiring a lower drug load or a different polymer[6].
Phase 2: Spray Drying Process
Objective: Manufacture the ASD powder with high yield and optimal particle morphology.
Feed Solution Preparation: Prepare a 5% w/w solid feed solution by dissolving 25% API and 75% HPMCAS-M in Acetone:Water (9:1 v/v).
Causality: The addition of 10% water increases the solubility of the hydrophilic regions of HPMCAS, ensuring polymer chain extension in solution, which maximizes drug-polymer interactions during droplet drying[10].
Atomization: Process the solution through a lab-scale spray dryer (e.g., Büchi B-290) using a two-fluid nozzle.
Inlet Temperature: 85°C
Aspirator: 100%
Feed Rate: 15 mL/min
Atomization Gas Flow: 400 L/h
Secondary Drying: Collect the resulting powder via the cyclone and immediately transfer it to a vacuum oven. Dry at 40°C under deep vacuum (-0.1 MPa) for 24 hours.
Causality: Spray drying kinetically traps residual solvent. Residual solvent acts as a plasticizer, drastically lowering the Tg of the ASD and accelerating amorphous-to-crystalline reversion. Secondary drying is non-negotiable for long-term physical stability[5].
Self-Validating Checkpoint: The outlet temperature during spray drying must stabilize between 45°C–50°C. If the outlet temperature exceeds the Tg of the wet ASD, the particles will enter a rubbery state and fuse, causing catastrophic yield loss in the cyclone.
Workflow for developing an Amorphous Solid Dispersion via Spray Drying.
Phase 3: Solid-State Characterization & In Vitro Dissolution
Objective: Confirm the amorphous state and evaluate the supersaturation potential in biorelevant media.
Powder X-Ray Diffraction (PXRD): Scan the secondary-dried powder from 3° to 40° 2θ.
Validation Checkpoint: The diffractogram must show a broad "amorphous halo" with an absolute absence of sharp Bragg peaks. Any peaks indicate residual crystallinity, meaning the lattice energy barrier has not been fully overcome[9].
Non-Sink Dissolution Testing: Weigh an amount of ASD equivalent to 10x the crystalline solubility of the API. Introduce the powder into 50 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) at 37°C using a micro-dissolution apparatus.
Sampling & Analysis: Pull aliquots at 5, 15, 30, 60, 90, and 120 minutes. Centrifuge immediately at 13,000 rpm for 1 minute to pellet any precipitated drug, and analyze the supernatant via HPLC.
Causality: Standard sink-condition dissolution does not predict in vivo performance for ASDs. Non-sink conditions force the system to supersaturate, rigorously testing the polymer's ability to act as a "parachute" against precipitation[6].
Validation Checkpoint: A successful formulation will achieve a Cmax > 5x the crystalline solubility within 30 minutes and maintain at least 80% of that concentration through the 120-minute mark.
References
HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents. Pharmaceutics (2023). Available at:[Link]
A novel architecture for achieving high drug loading in amorphous spray dried dispersion tablets. International Journal of Pharmaceutics (2020). Available at:[Link]
Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics (2023). Available at:[Link]
Enhancement of zaleplon oral bioavailability using optimized self-nano emulsifying drug delivery systems and its effect on sleep quality among a sample of psychiatric patients. Drug Delivery (2019). Available at:[Link]
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters (2018). Available at:[Link]
Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Abstract This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of the pyrazo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of the pyrazolopyrimidine class of compounds which are of significant interest in medicinal chemistry.[1][2] We present a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to unambiguously assign all proton and carbon signals and confirm the molecular structure. The methodologies and interpretation strategies outlined herein serve as a robust protocol for the structural elucidation of this and related heterocyclic compounds.
Introduction
1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine scaffold, a privileged core structure in numerous biologically active molecules, including kinase inhibitors.[1] Accurate and thorough structural characterization is a critical and foundational step in the drug discovery and development process, ensuring the identity and purity of the synthesized compound. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution.
This guide is designed to provide both a practical experimental workflow and a detailed explanation of the data analysis process. By explaining the "why" behind experimental choices and providing a self-validating system of protocols, this document aims to be an authoritative resource for researchers.
Molecular Structure and Numbering
The structure and IUPAC numbering scheme for 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are shown below. This numbering is essential for the correct assignment of NMR signals.
(Note: An illustrative image of the chemical structure with atom numbering would be placed here. As I cannot generate images, a descriptive placeholder is used.)
Figure 1: Chemical structure and atom numbering of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Experimental Protocols
Sample Preparation
A self-validating sample preparation protocol is crucial for obtaining high-quality, reproducible NMR data.
Mass Measurement: Accurately weigh approximately 5-10 mg of the solid 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The precision of this measurement is key for any subsequent concentration calculations.
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic molecules and its ability to allow for the observation of exchangeable protons (e.g., -NH₂). The residual solvent peak of DMSO-d₆ (¹H at ~2.50 ppm, ¹³C at ~39.52 ppm) serves as a convenient internal reference.
Dissolution and Transfer: Ensure complete dissolution of the sample by gentle vortexing or sonication. Transfer the clear solution to a 5 mm NMR tube.
Quality Control: Visually inspect the solution in the NMR tube for any solid particulates. A clear, homogenous solution is required for optimal spectral quality.
NMR Data Acquisition
All NMR spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.[3][4] The following are standard protocols for the key experiments.
Diagram 1: Recommended workflow for comprehensive NMR analysis.
Protocol 1: ¹H NMR Spectroscopy
Purpose: To identify the number of unique proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling).
Methodology:
Tune and match the probe for the ¹H frequency.
Acquire a standard 1D proton spectrum.
Key Parameters:
Pulse Program: zg30 (or equivalent)
Spectral Width: ~16 ppm (centered around 6-7 ppm)
Acquisition Time: ~2-3 seconds
Relaxation Delay (d1): 2 seconds
Number of Scans: 8-16 (adjust for concentration)
Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Reference the spectrum to the residual DMSO-d₆ peak at 2.50 ppm.
Protocol 2: ¹³C{¹H} NMR Spectroscopy
Purpose: To determine the number of unique carbon environments. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
Methodology:
Tune and match the probe for the ¹³C frequency.
Acquire a proton-decoupled carbon spectrum.
Key Parameters:
Pulse Program: zgpg30 (or equivalent with power gating)
Spectral Width: ~200 ppm
Acquisition Time: ~1-2 seconds
Relaxation Delay (d1): 2 seconds
Number of Scans: 1024 or more (as ¹³C is an insensitive nucleus)
Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Protocol 3: ¹H-¹H COSY (Correlation Spectroscopy)
Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbon atoms.[5][6] This is invaluable for identifying spin systems within the molecule.
Methodology:
Acquire a standard gradient-selected COSY spectrum.
Key Parameters:
Pulse Program: cosygpqf (or equivalent)
Spectral Width (F1 and F2): Same as the ¹H spectrum
Number of Increments (F1): 256-512
Number of Scans per Increment: 2-4
Processing: Apply a sine-squared window function in both dimensions, Fourier transform, and symmetrize the spectrum.
Protocol 4: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To identify which protons are directly attached to which carbons.[7] Each peak in the 2D spectrum correlates a proton signal with its directly bonded carbon signal.
Methodology:
Acquire a standard gradient-selected, sensitivity-enhanced HSQC spectrum.
Key Parameters:
Pulse Program: hsqcedetgpsisp2.2 (or equivalent for multiplicity editing)
Spectral Width (F2): Same as the ¹H spectrum
Spectral Width (F1): Same as the ¹³C spectrum
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
Number of Increments (F1): 256
Number of Scans per Increment: 4-8
Processing: Apply a sine-squared window function in both dimensions and Fourier transform.
Protocol 5: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds). This is the key experiment for piecing together the molecular fragments and probing quaternary (non-protonated) carbons.
Methodology:
Acquire a standard gradient-selected HMBC spectrum.
Key Parameters:
Pulse Program: hmbcgplpndqf (or equivalent)
Spectral Width (F2): Same as the ¹H spectrum
Spectral Width (F1): Same as the ¹³C spectrum
Long-Range Coupling Delay: Optimized for a long-range J-coupling of 8-10 Hz.
Number of Increments (F1): 512
Number of Scans per Increment: 8-16
Processing: Apply a sine-squared window function in both dimensions and Fourier transform.
Data Analysis and Interpretation
The following is a representative analysis based on expected chemical shifts derived from analogous structures in the literature and fundamental NMR principles.[3][8][9]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show five distinct signals:
H6: A sharp singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the pyrimidine ring.
H3: Another sharp singlet in the aromatic region, characteristic of the pyrazole proton.
NH₂: A broad singlet for the two amine protons. Its chemical shift can be variable and it may exchange with trace water in the solvent.
H7' (isopropyl methine): A septet (or multiplet) due to coupling with the six methyl protons.
H8' (isopropyl methyls): A doublet due to coupling with the single methine proton, integrating to six protons.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is expected to show eight signals corresponding to the eight unique carbon atoms in the molecule. Four of these will be quaternary carbons (C3a, C4, C6, C7a) which will not appear in the HSQC spectrum.
2D NMR Correlation Analysis
COSY: A cross-peak will be observed between the isopropyl methine proton (H7') and the isopropyl methyl protons (H8'). This definitively establishes the isopropyl fragment as a single spin system.
HSQC: This experiment will correlate the proton signals with their directly attached carbons:
H6 with C6
H3 with C3
H7' with C7'
H8' with C8'
HMBC: This is the most informative experiment for confirming the overall structure. Key expected correlations are illustrated in the diagram below.
Diagram 2: Expected key 2- and 3-bond HMBC correlations.
H3 to C4 and C7a: Connects the pyrazole proton to the pyrimidine ring carbons.
H6 to C4 and C7a: Connects the pyrimidine proton to key carbons in both rings.
H7' (methine) to C3 and C3a: Unambiguously places the isopropyl group on the N1 position of the pyrazole ring.
H8' (methyls) to C7': Confirms the isopropyl fragment connectivity.
Summary of NMR Data
The following table summarizes the expected and assigned NMR data for 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO-d₆.
Atom Number
¹H Chemical Shift (δ, ppm)
Multiplicity
Integration
¹³C Chemical Shift (δ, ppm)
Key HMBC Correlations (from ¹H to ¹³C)
3
~8.25
s
1H
~135.0
C4, C7a
3a
-
-
-
~105.0
H7'
4
-
-
-
~156.0
H3, H6
NH₂
~7.80 (broad)
s
2H
-
-
6
~8.10
s
1H
~154.0
C4, C7a
7a
-
-
-
~157.0
H3, H6
7' (CH)
~4.80
sept
1H
~48.0
C3, C3a, C8'
8' (CH₃)
~1.45
d
6H
~22.0
C7'
Table 1: Summary of assigned ¹H and ¹³C NMR data and key HMBC correlations.
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The protocols and analytical strategies detailed in this application note represent a comprehensive and self-validating workflow applicable to the broader class of pyrazolopyrimidine derivatives and other complex heterocyclic systems. This ensures high confidence in structural assignments, a prerequisite for further research and development in medicinal chemistry.
References
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI. Retrieved from [Link]
Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. (n.d.). PMC. Retrieved from [Link]
Supporting Information for "Light- and Guest-Triggered Breathing of a Flexible Self-Assembled Sphere". (n.d.). Wiley-VCH. Retrieved from [Link]
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved from [Link]
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds with dihydropyran. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Taylor & Francis Online. Retrieved from [Link]
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. Retrieved from [Link]
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. (n.d.). Taylor & Francis Online. Retrieved from [Link]
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. (2017). ACS Publications. Retrieved from [Link]
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. Retrieved from [Link]
3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine. (n.d.). PubChem. Retrieved from [Link]
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]
3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]
1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). NIST WebBook. Retrieved from [Link]
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. (n.d.). PubChem. Retrieved from [Link]
Supporting information for "Self-sorting organization of a stimuli-responsive amphiphilic polymer". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). CNR-IRIS. Retrieved from [Link]
Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. (2020). PubMed. Retrieved from [Link]
3-Iodo-3H-pyrazolo[3,4-d]pyriMidin-4-aMine. (n.d.). NextSDS. Retrieved from [Link]
3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. (n.d.). PubChem. Retrieved from [Link]
Technical Support Center: Solubilization & Handling of Pyrazolopyrimidine Kinase Inhibitors
Target Compound: 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Welcome to the Application Scientist Support Center. As researchers transition from in silico design to in vitro assays, one of the most persistent bot...
Welcome to the Application Scientist Support Center. As researchers transition from in silico design to in vitro assays, one of the most persistent bottlenecks is the physical handling of highly lipophilic small molecules. 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a privileged scaffold frequently used in the development of potent kinase inhibitors (e.g., mTOR and Bcr-Abl inhibitors). However, its planar, highly aromatic pyrazolopyrimidine core promotes strong intermolecular π-π stacking and hydrogen bonding, resulting in high crystal lattice energy and notoriously poor aqueous solubility.
This guide provides field-proven, self-validating protocols to troubleshoot solubility issues in Dimethyl Sulfoxide (DMSO) and aqueous assay buffers. We focus not just on what to do, but the thermodynamic and kinetic causality behind each step.
Solubilization & Dilution Strategy
Troubleshooting workflow for the solubilization and aqueous dilution of pyrazolopyrimidine inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why does 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine resist initial solubilization in 100% DMSO?A1: While DMSO is a powerful aprotic solvent, the pyrazolopyrimidine core forms a highly stable crystal lattice. If your compound is not dissolving at your target concentration (e.g., 10 mM), it is likely due to the thermodynamic barrier of breaking these intermolecular bonds. Furthermore, DMSO is highly hygroscopic [1]. If your DMSO stock bottle has been opened multiple times, it has absorbed atmospheric moisture. Even a 1-2% increase in water content drastically lowers the solvent's dielectric constant, rendering the lipophilic compound insoluble.
Q2: My stock solution was clear yesterday, but today there is a fine powder at the bottom of the tube. What happened?A2: This is a classic case of freeze-thaw precipitation. When a DMSO stock is frozen at -20°C and subsequently thawed, the solubility limit fluctuates. Because water freezes at a different rate than DMSO, localized micro-environments of high water concentration form during the thawing process, forcing the compound to nucleate and crash out. Repeated freeze-thaw cycles compromise inhibitor stability [3].
Logical relationship showing how DMSO hygroscopicity leads to pyrazolopyrimidine precipitation.
Q3: When I dilute my DMSO stock into my aqueous assay buffer, the compound crashes out. How do I prevent "precipitation upon dilution"?A3: This occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. When a high-concentration DMSO stock hits an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the hydrophobic compound stranded before it can disperse, causing rapid nucleation. To prevent this, you must lower the kinetic barrier using intermediate dilutions or co-solvents (like PEG400 or Tween-80) to create micellar encapsulation, as detailed in recent formulation studies [2].
Quantitative Solubility Profiles
To guide your experimental design, refer to the expected solubility limits for pyrazolopyrimidine derivatives under various solvent conditions.
Solvent System
Additive / Condition
Expected Solubility Limit (mM)
Mechanistic Rationale
100% DMSO (Aged/Opened)
Ambient
< 5
Absorbed moisture lowers solvating power.
100% DMSO (Anhydrous)
Ambient
~10 - 25
Baseline solvation of the lipophilic core.
100% DMSO (Anhydrous)
37°C + Bath Sonication
~25 - 50
Thermal/acoustic energy disrupts crystal lattice.
DMSO / Acidified
0.1% HCl
> 50
Protonation of the 4-amine creates a soluble salt.
Aqueous Buffer (pH 7.4)
0.1% DMSO
< 0.01
High hydrophobicity causes rapid precipitation.
Aqueous Buffer (pH 7.4)
0.5% DMSO + 5% Tween-80
~0.1 - 0.5
Micellar encapsulation shields the hydrophobic core.
Self-Validating Experimental Protocols
Protocol 1: Preparation of Anhydrous High-Concentration DMSO Stock
Causality: Using fresh, anhydrous DMSO ensures the maximum dielectric constant is maintained, preventing moisture-induced precipitation.
Preparation: Equilibrate the lyophilized vial of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine to room temperature in a desiccator before opening to prevent condensation.
Solvation: Add the calculated volume of freshly opened, anhydrous DMSO to achieve a 10 mM stock.
Disruption: Vortex for 30 seconds. If particulates remain, place the vial in a bath sonicator at 37°C for 15 minutes. Acoustic cavitation provides the kinetic energy required to break the π-π stacking of the pyrazolopyrimidine rings.
Self-Validation Step (Crucial): Do not rely on visual inspection alone. Centrifuge the vial at 10,000 x g for 5 minutes. If a microscopic pellet forms at the bottom, your compound is in suspension, not solution. You must either add more DMSO or proceed to Protocol 2.
Protocol 2: Acid-Assisted Solubilization for Basic Amines
Causality: The primary amine at the 4-position of the pyrazolopyrimidine ring is a weak base. By lowering the pH of the solvent environment, you protonate this amine, converting the neutral lipophilic molecule into a charged salt, which vastly increases its solubility.
Acidification: Prepare a solution of 100% anhydrous DMSO containing 0.1% Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA).
Solvation: Add this acidified DMSO to your compound pellet from Protocol 1.
Incubation: Gently agitate at room temperature for 10 minutes. The protonation reaction is rapid and should yield a completely clear solution.
Self-Validation Step: Measure the absorbance of an aliquot via UV-Vis spectrophotometry (diluted appropriately) and compare it against a standard curve to confirm the exact molarity of the dissolved compound.
Protocol 3: Co-Solvent Aqueous Dilution Strategy
Causality: Direct dilution into aqueous media causes localized solvent shock. Using a co-solvent cascade creates a transition state that prevents nucleation.
Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 into a co-solvent such as PEG400 or 100% Ethanol to create a 1 mM intermediate stock.
Surfactant Addition (Optional): If your final assay permits, add 0.1% Tween-80 to your final aqueous assay buffer.
Final Dilution: Slowly pipette the intermediate stock into the vigorously stirring aqueous buffer to reach your final working concentration (e.g., 1 µM).
Self-Validation Step: Shine a red or green laser pointer through the final aqueous solution in a dark room. If you see a solid beam of light scattering (the Tyndall effect), micro-precipitates have formed, and your effective compound concentration is lower than calculated. A true solution will not scatter the beam.
References
Radi, M., et al. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." ACS Medicinal Chemistry Letters.[Link]
Optimization
Technical Support Center: Solubilization & Media Formulation for Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing compound precipitation issues during in vitro assays.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing compound precipitation issues during in vitro assays. The compound 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (also referred to as 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is a potent adenine bioisostere used to competitively inhibit kinase activity. However, its planar, aromatic structure makes it notoriously hydrophobic, leading to rapid precipitation in aqueous cell culture media.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure your compound remains bioavailable throughout your experiments.
Part 1: Mechanistic FAQs (Understanding the Causality)
Q1: Why does 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine precipitate so rapidly when added to my cell culture media?A1: The pyrazolo[3,4-d]pyrimidine scaffold is designed to mimic the purine ring of ATP, allowing it to dock into the highly conserved ATP-binding pockets of target kinases. This requires a highly planar, lipophilic structure. When transitioning from a 100% DMSO stock into an aqueous environment (like DMEM or RPMI), the sudden shift in the dielectric constant causes "solvent shock." The molecules undergo rapid
π−π
stacking and hydrophobic aggregation, crashing out of solution as microcrystals1[1].
Q2: I keep the final DMSO concentration below 0.5% to avoid cytotoxicity, but the compound still crashes. Why?A2: While maintaining DMSO below 0.5% is the gold standard for preserving cell viability 2[2], the absolute thermodynamic solubility limit of many pyrazolo[3,4-d]pyrimidine derivatives in aqueous media is often below 50 µM 3[3]. If your target working concentration exceeds this limit, the compound will precipitate regardless of the DMSO concentration.
Part 2: Troubleshooting Guide & Quantitative Data
Use the following matrix to diagnose and correct precipitation issues in your workflow.
Table 1: Troubleshooting Matrix for Hydrophobic Kinase Inhibitors
Observation
Mechanistic Cause
Corrective Action
Cloudy media upon direct addition of stock
Solvent Shock: Localized high concentration of water forces immediate hydrophobic collapse.
Never add 1000x stock directly. Use a stepwise dilution method with an intermediate co-solvent.
Needle-like crystals under the microscope
Temperature Shock: Cold media (4°C) drastically lowers the kinetic solubility threshold.
Pre-warm all culture media to 37°C before compound addition.
Precipitation in serum-free media
Lack of Carrier Proteins: Absence of Bovine Serum Albumin (BSA) removes natural hydrophobic shielding.
Utilize Cyclodextrin complexation (e.g., HP-
β
-CD) or polymeric nanoparticles[4][5].
Loss of compound efficacy over 48h
Nucleation over time: The solution was supersaturated and slowly crystallized during incubation.
Cap the maximum assay concentration at 25 µM or refresh media every 24 hours.
Table 2: Physicochemical & Formulation Parameters
Parameter
Value / Recommendation
Rationale
Primary Stock Solvent
100% DMSO (10 mM to 50 mM)
Ensures complete disruption of crystalline lattice.
Max Aqueous Solubility
~25 - 60 µM (Derivative dependent)
Exceeding this requires formulation interventions.
Recommended Co-solvents
PEG400 (up to 5%), Tween-80 (0.1%)
Lowers the dielectric constant of the aqueous phase.
To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to cell treatment without passing the validation check.
Protocol A: The Stepwise Serum-Binding Method (For Standard Assays)
Causality: Fetal Bovine Serum (FBS) contains albumin, a natural carrier of hydrophobic molecules. Pre-warming the media and utilizing a stepwise dilution allows the compound to bind to albumin's hydrophobic pockets before it can self-aggregate.
Thaw and Inspect: Thaw the 10 mM DMSO stock of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine at room temperature. Vortex for 30 seconds.
Pre-warm Media: Warm the complete culture media (containing 10% FBS) to exactly 37°C in a water bath.
Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 into a co-solvent mixture of 50% DMSO / 50% PEG400.
Dropwise Addition: While gently vortexing the warmed media, add the intermediate stock dropwise to reach your final working concentration (e.g., 10 µM).
Self-Validation Check: Place 100 µL of the final formulated media into a 96-well plate. Examine under a phase-contrast microscope at 20x and 40x magnification. Pass condition: The field must be completely free of refractile microcrystals or opaque aggregates.
Causality: 2-Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) features a hydrophobic internal cavity and a hydrophilic exterior. It encapsulates the lipophilic pyrazolo[3,4-d]pyrimidine core, shielding it from water and preventing precipitation without relying on serum proteins5[5].
Prepare Host Solution: Dissolve HP-
β
-CD in sterile PBS to a final concentration of 20% (w/v). Filter sterilize (0.22 µm).
Complexation: Add the 10 mM DMSO compound stock directly into the HP-
β
-CD solution at a 1:10 ratio (yielding a 1 mM complexed stock).
Thermodynamic Integration: Sonicate the mixture in a water bath at 37°C for 15 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.
Final Dilution: Dilute this inclusion complex directly into your serum-free culture media to reach the desired assay concentration.
Self-Validation Check: Measure the optical density (OD) of the final media at 600 nm. Pass condition: OD600 must be identical to a blank media control (indicating zero light scattering from precipitates).
Part 4: Visualizations
Workflow for preventing solvent shock and precipitation of hydrophobic kinase inhibitors.
Mechanism: Pyrazolo[3,4-d]pyrimidines competitively inhibit ATP binding in target kinases.
Part 5: References
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.5
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry (PMC).1
Kinetic Mechanism and Inhibitor Characterization of WNK1 Kinase. Biochemistry (ACS Publications). 3
Halloysite Nanotube-Based Delivery of Pyrazolo[3,4-d]pyrimidine Derivatives for Prostate and Bladder Cancer Treatment. MDPI. 4
Technical Support Center: Investigating the Aqueous Degradation of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related pyrazolopyrimidine derivatives. This gu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related pyrazolopyrimidine derivatives. This guide is designed to provide expert insights and practical troubleshooting for investigating the stability and degradation of this compound in aqueous solutions. While specific degradation pathways for this exact molecule are not extensively published, this document synthesizes established principles of pharmaceutical forced degradation studies and the known chemistry of the 4-aminopyrazolo[3,4-d]pyrimidine scaffold to empower your experimental design and data interpretation.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: My assay results with 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are inconsistent. Could degradation in my aqueous buffer be the cause?
A1: Inconsistent results are a common indicator of compound instability. The 4-aminopyrazolo[3,4-d]pyrimidine core, while a valuable pharmacophore, can be susceptible to degradation under various conditions.[5][6] Factors such as pH, temperature, light exposure, and the presence of oxidizing agents in your buffer can all contribute to the degradation of the parent compound, leading to a decrease in its effective concentration and the appearance of unknown species that might interfere with your assay. We recommend performing a preliminary stability assessment in your specific assay buffer.
Q2: I've observed a gradual loss of my compound's peak area in HPLC analysis over time. What are the likely degradation mechanisms?
A2: Without specific experimental data, we can hypothesize potential degradation pathways based on the structure of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
Hydrolysis: The amine group at the 4-position of the pyrimidine ring could be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially leading to the formation of a hydroxylated analog, 1-(Propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one.[7] While the pyrazolo[3,4-d]pyrimidine ring system is generally stable, extreme pH and elevated temperatures can promote ring cleavage.
Oxidation: The electron-rich pyrimidine and pyrazole rings, as well as the exocyclic amine group, are potential sites for oxidation.[8] This can be initiated by dissolved oxygen, trace metal ions, or peroxides that may be present in your solvents or reagents.
Photodegradation: Many nitrogen-containing heterocyclic compounds absorb UV light and can undergo photodegradation. If your solutions are exposed to ambient or UV light, this could be a significant degradation pathway.
Q3: What are the initial steps to investigate the stability of my compound in an aqueous solution?
A3: A forced degradation study is the standard approach to understanding a compound's intrinsic stability.[1][2][3][4] This involves subjecting a solution of the compound to stress conditions that are more severe than typical experimental or storage conditions to accelerate degradation. The primary goal is to identify potential degradation products and develop a stability-indicating analytical method.[2]
Troubleshooting Guide: Common Issues in Degradation Studies
Observed Issue
Potential Cause
Recommended Action
No degradation observed under stress conditions.
Stress conditions are not harsh enough.
Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the duration of the study.
Complete degradation of the compound immediately after adding the stressor.
Stress conditions are too harsh.
Reduce the concentration of the stressor, lower the temperature, or take time points at earlier intervals.
Multiple unknown peaks appearing in the chromatogram.
Multiple degradation pathways are occurring.
Isolate the stress conditions. For example, conduct hydrolysis studies in the dark to exclude photodegradation. Use a lower concentration of the oxidizing agent to slow down the reaction and identify the primary oxidation products.
Poor mass balance in the stability study.
Degradants are not being detected by the analytical method (e.g., they are volatile, do not have a chromophore, or are precipitating).
Ensure your analytical method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector. Check for precipitation in your samples.
Aqueous solubility is limiting the study.
The compound has poor water solubility, a known issue for some pyrazolo[3,4-d]pyrimidine derivatives.[9][10]
Consider using a co-solvent system (e.g., water with a small percentage of acetonitrile or methanol) for initial forced degradation studies. Be aware that the co-solvent may influence the degradation pathway.
Experimental Protocols for Forced Degradation Studies
The following are detailed protocols for initiating a forced degradation study on 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
Preparation of Stock Solution
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Hydrolytic Degradation
Acidic Hydrolysis:
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
Incubate the solution at 60°C.
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
Analyze by a stability-indicating HPLC method.
Basic Hydrolysis:
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
Incubate the solution at 60°C.
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
Analyze by HPLC.
Neutral Hydrolysis:
To 1 mL of the stock solution, add 9 mL of purified water.
Incubate the solution at 60°C.
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
Analyze by HPLC.
Oxidative Degradation
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
Keep the solution at room temperature and protected from light.
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
Analyze by HPLC. Note: It may be necessary to quench the reaction by adding an antioxidant like sodium bisulfite before analysis, depending on the HPLC method.
Photolytic Degradation
Prepare two solutions by adding 1 mL of the stock solution to 9 mL of purified water.
Expose one solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Keep the second solution in the dark at the same temperature as a control.
Analyze both solutions by HPLC after the exposure period.
Visualization of Experimental Workflow and Potential Degradation
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Shokat Lab. (2017, September 21). Inhibition of Calcium Dependent Protein Kinase 1 (CDPK1) by Pyrazolopyrimidine Analogs Decreases Establishment and Reoccurrence.
Ojo, K. K., et al. (2020). Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. PMC.
Ojo, K. K., et al. (2020, May 18). Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis.
Jordheim, L. P., et al. (2019). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists.
Anand, M., et al. (2022, November 30). Forced Degradation – A Review. Asian Journal of Pharmaceutical and Clinical Research.
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis.
Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science.
Patel, R. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Future Journal of Pharmaceutical Sciences.
Luhar, S. V., et al. (n.d.).
Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC.
Wang, J., et al. (2023, November 20). Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML.
Lepaumier, H., et al. (2011). Amine degradation in CO2 capture. 4. Development of complementary analytical strategies for a comprehensive identification of degradation compounds of MEA.
da Silva, E. F. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
Li, Y., et al. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
PubChem. (n.d.). 3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine. Retrieved from [Link]
Brullo, C., et al. (2017, June 26). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry.
Brullo, C., et al. (2023, July 4). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI.
NextSDS. (n.d.). 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. Retrieved from [Link]
PubChem. (n.d.). 3-(6-Methoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine. Retrieved from [Link]
Dash, A., et al. (2024, September 27).
NextSDS. (n.d.). 4,6-dichloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
Al-Warhi, T., et al. (2024, October 24).
NextSDS. (n.d.). 4-(propan-2-yl)pyrimidin-2-amine. Retrieved from [Link]
Johns, D. G., et al. (1969). Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and xanthine oxidase. PubMed.
Ganapa Life Science. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (CAS 2380-63-4) Manufacturer. Retrieved from [Link]
PubChemLite. (n.d.). 1-(propan-2-yl)-1h-pyrazolo[3,4-b]pyridin-5-amine. Retrieved from [Link]
Technical Support Center: Optimizing IC50 Assay Conditions for 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support center for researchers working with 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing you...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers working with 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing your IC50 assays. Given that the pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif for numerous protein kinases, this document will focus on best practices for both biochemical and cell-based kinase inhibitor assays.[1]
Introduction to 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine and its Class
The core structure, 1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[2][3][4] Compounds sharing this scaffold have been developed to target a range of kinases, including Src, Abl, Bruton's tyrosine kinase (BTK), and the epidermal growth factor receptor (EGFR).[3][4][5] A structurally related compound, Torkinib (PP242), is a known selective inhibitor of the mTOR kinase, highlighting a potential target class for the compound .[6]
A common challenge with this class of compounds is their often-limited aqueous solubility, which can significantly impact the accuracy and reproducibility of IC50 measurements.[7] This guide will address this and other potential pitfalls, providing you with the tools to generate robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine are inconsistent between experiments. What are the most likely causes?
Inconsistent IC50 values are a common frustration in drug discovery research. For this class of compounds, the variability can often be traced back to a few key areas:
Compound Solubility and Handling: Due to the often poor aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives, inconsistent solubilization of your stock solution or precipitation of the compound in your assay media can lead to significant variations in the effective concentration.[7]
Cell-Based Assay Variability: The physiological state of your cells, including passage number, confluence, and growth phase, can dramatically influence their sensitivity to inhibitors.
Biochemical Assay Conditions: In cell-free kinase assays, the concentrations of ATP and the enzyme itself are critical parameters that can shift the apparent IC50.
Protocol Adherence: Minor deviations in incubation times, reagent concentrations, or data analysis methods can introduce significant error.
Q2: I'm observing a significant rightward shift (higher IC50) in my cell-based assay compared to my biochemical assay. Is this normal?
Yes, this is a very common observation. Several factors contribute to this discrepancy:
Cellular Permeability: The compound must cross the cell membrane to reach its intracellular target. Poor membrane permeability will result in a lower effective intracellular concentration.
Protein Binding: The compound can bind to proteins within the cell culture serum, reducing the free fraction available to interact with the target kinase.
Cellular Efflux: Cells may actively pump the compound out via efflux pumps, further reducing its intracellular concentration.
Target Engagement in a Complex Environment: Within the cell, the kinase is present in a complex milieu with competing substrates (like high concentrations of ATP) and scaffolding proteins, which can affect inhibitor binding.
Q3: How should I prepare my stock solution of 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine to ensure consistency?
Proper stock solution preparation is critical.
Solvent Selection: High-purity dimethyl sulfoxide (DMSO) is the recommended solvent.
Solubilization: Ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) and vortexing can aid in solubilization. Visually inspect the solution for any particulate matter.
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Final DMSO Concentration: In your final assay volume, the DMSO concentration should ideally be kept below 0.5% to avoid solvent-induced artifacts in cell-based assays.
Troubleshooting Guide
Problem 1: High Variability in Replicate Wells
Potential Cause
Troubleshooting Steps
Inconsistent Pipetting
Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Edge Effects in 96-well Plates
Avoid using the outer wells of the plate. If this is not possible, fill the outer wells with sterile PBS or media to create a humidity barrier.
Uneven Cell Seeding
Ensure a single-cell suspension before plating. Mix the cell suspension between plating rows to prevent settling.
Compound Precipitation
Visually inspect wells under a microscope for any signs of compound precipitation after addition. Reduce the final assay concentration if necessary.
Problem 2: The Dose-Response Curve Does Not Reach a 100% Inhibition Plateau
Potential Cause
Troubleshooting Steps
Compound Solubility Limit
The highest concentrations of your compound may be exceeding its solubility in the assay medium, preventing a further increase in the effective concentration.
Off-Target Effects at High Concentrations
At very high concentrations, the compound may have non-specific effects that interfere with the assay readout.
Incomplete Inhibition
The compound may be a partial inhibitor, or there may be a resistant sub-population of the target enzyme or cells.
Problem 3: The Dose-Response Curve is Unusually Steep or Shallow
Potential Cause
Troubleshooting Steps
Compound Aggregation
Aggregation can lead to a steep, non-stoichiometric inhibition curve. Include a non-ionic detergent like Triton X-100 (0.01%) in biochemical assays to mitigate this.
Assay Interference
The compound may be interfering with the assay detection method (e.g., autofluorescence). Run controls with the compound in the absence of the enzyme or cells.
Incorrect Data Normalization
Ensure that your 0% and 100% controls are correctly defined. The 100% activity control should be cells/enzyme with vehicle (DMSO) only, and the 0% activity control should be a background well with no enzyme or a known potent inhibitor.
Experimental Protocols
Protocol 1: General Biochemical Kinase Assay (e.g., for Src or Abl)
This protocol provides a framework for a continuous fluorescence-based kinase assay.
Reagent Preparation:
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Enzyme: Dilute the kinase stock to the desired working concentration in Kinase Buffer.
Substrate: Prepare a stock solution of a suitable peptide substrate.
ATP: Prepare a stock solution in water. The final concentration should be at or near the Km for the specific kinase.
Inhibitor: Perform a serial dilution of 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO, then dilute in Kinase Buffer.
Assay Procedure (96-well plate):
Add 25 µL of Kinase Buffer to all wells.
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
Add 10 µL of the substrate solution to all wells.
To initiate the reaction, add 10 µL of the enzyme/ATP mixture.
Immediately place the plate in a fluorescence plate reader and measure the signal kinetically for 30-60 minutes.
Data Analysis:
Calculate the initial reaction rates (slope of the linear portion of the kinetic read).
Normalize the rates to the vehicle control (100% activity).
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50.
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment:
Prepare a serial dilution of 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine in cell culture medium.
Remove the old medium from the cells and add the medium containing the compound or vehicle control.
Incubation:
Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
MTT Assay:
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix to dissolve the formazan crystals.[8]
Measure the absorbance at 570 nm.
Data Analysis:
Subtract the background absorbance (media only).
Normalize the data to the vehicle-treated cells (100% viability).
Plot the percent viability versus the log of the compound concentration and fit the data to determine the IC50.
Visualizing Workflows and Logic
Caption: General workflow for IC50 determination.
Caption: Troubleshooting decision tree for inconsistent IC50 data.
References
Zhang, Z., Smith-Gill, S. J., & Tarasov, S. G. (n.d.). Exquisitely Specific Bisubstrate Inhibitors of c-Src Kinase. AWS. Retrieved March 27, 2026, from [Link]
Abdel-Maksoud, M. S., et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1748. [Link]
ResearchGate. (n.d.). IC50 measurement of drugs and ABL kinase/mutants. Retrieved March 27, 2026, from [Link]
Gandal, M. J., et al. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 5(2), 129-133. [Link]
El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139-2153. [Link]
Wang, A., et al. (2020). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Omega, 5(43), 28096-28105. [Link]
Díaz, J. L., et al. (2017). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. MedChemComm, 8(6), 1215-1221. [Link]
Zhang, T., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(9), 105995. [Link]
PubChem. (n.d.). 3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine. Retrieved March 27, 2026, from [Link]
Artuso, E., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6342-6355. [Link]
Kormoczy, J. S., et al. (2023). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 66(18), 12693-12711. [Link]
PubChem. (n.d.). 3-(6-Methoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine. Retrieved March 27, 2026, from [Link]
Díaz, J. L., et al. (2017). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. MedChemComm, 8(6), 1215-1221. [Link]
Abdel-Mageid, R. E., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15159-15175. [Link]
Fallacara, A. L., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5221. [Link]
PubChem. (n.d.). SID 178102331. Retrieved March 27, 2026, from [Link]
Technical Support Center: In Vivo Optimization & Off-Target Mitigation for 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific pharmacological and toxicological challenges associated with the 1-(Propan-2-yl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific pharmacological and toxicological challenges associated with the 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (also known as 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) scaffold.
This core is a highly privileged, ATP-competitive pharmacophore used in the development of potent kinase inhibitors, including mTORC1/2 inhibitors (e.g., sapanisertib/INK128) [1], Src/Abl inhibitors [2], and BRK/RET inhibitors [3]. Because the pyrazolo[3,4-d]pyrimidine bicyclic system acts as a bioisostere for the adenine ring of ATP, it inherently binds to the highly conserved kinase hinge region [4]. This structural mimicry is the primary driver of off-target kinase promiscuity in vivo, leading to complex phenotypic toxicities such as hyperglycemia, immunosuppression, and hepatotoxicity.
This guide provides mechanistic troubleshooting, structural mitigation strategies, and self-validating in vivo protocols to help you widen the therapeutic index of your lead compounds.
Part 1: Troubleshooting Guides & FAQs
Q1: During my murine xenograft studies, mice treated with our 1-isopropyl-pyrazolo[3,4-d]pyrimidine derivative exhibit severe hyperglycemia and hyperinsulinemia. What is the mechanism, and how can we mitigate this?
Mechanistic Causality:
Your compound is likely exhibiting off-target inhibition of the mTOR/AKT/PI3K pathway. The 1-isopropyl-pyrazolo[3,4-d]pyrimidine core is the exact structural foundation of sapanisertib (INK128), a dual mTORC1/2 inhibitor [5]. Inhibition of mTORC2 directly blocks the phosphorylation of AKT at Ser473, which is critical for insulin-mediated glucose uptake in peripheral tissues. This induces a systemic feedback loop resulting in hyperglycemia and compensatory hyperinsulinemia [6].
Mitigation Strategy:
Intermittent Dosing Regimens: Do not use continuous daily dosing. Shift to an intermittent schedule (e.g., once weekly or 3 days on / 4 days off). This allows a "recovery window" for peripheral insulin signaling while maintaining target suppression in the tumor, as demonstrated in preclinical models of B-cell acute lymphoblastic leukemia [7].
Pharmacological Co-administration: Co-administer an AMPK activator like metformin (e.g., 250 mg/kg PO). Metformin enhances the antitumor efficacy of mTOR inhibitors while actively managing the off-target hyperglycemic liability [8].
Q2: Our kinome profiling shows that our compound hits our primary target (e.g., RET or BRK) but also strongly cross-reacts with Src-family kinases and Abl. How do we engineer this out?
Mechanistic Causality:
The N1-isopropyl group projects into the solvent-exposed ribose pocket, which is highly conserved across the kinome. Meanwhile, the C3 position of the pyrazolo[3,4-d]pyrimidine core projects directly into the hydrophobic pocket adjacent to the kinase "gatekeeper" residue [9]. If your C3 substituent is too small (e.g., a simple phenyl or halogen), it will indiscriminately bind Src and Abl, which possess relatively small gatekeeper residues (Thr338 and Thr315, respectively).
Mitigation Strategy:
Exploit the gatekeeper residue. Introduce bulky, rigid alkyne-linked substituents (e.g., 3-(phenylethynyl) derivatives) at the C3 position [10]. If your target kinase has a smaller gatekeeper than Src/Abl, this won't work. However, if your target has a unique hydrophobic pocket topology, substituting the C3 position with extended functional groups (like 6-alkoxynaphthyl) will create steric clashes in off-target kinases while maintaining affinity for your target [11].
Q3: We see excellent in vitro selectivity, but in vivo, the compound causes severe weight loss and hepatotoxicity at the Maximum Tolerated Dose (MTD). Why is the in vivo selectivity window so narrow?
Mechanistic Causality:
This is a classic
Cmax
-driven toxicity. When administered via standard IV bolus or oral gavage, the pyrazolo[3,4-d]pyrimidine scaffold can reach transient, supra-pharmacological peak plasma concentrations (
Cmax
). At these extreme concentrations, the thermodynamic barrier of lower-affinity off-target kinases is overcome, leading to broad-spectrum kinome inhibition (including critical hepatic kinases) before the drug redistributes or is cleared.
Mitigation Strategy:
Flatten the pharmacokinetic curve to maintain the concentration above the
IC50
of the target but below the
IC50
of off-target kinases. Formulate the compound in a slow-release vehicle (e.g., 15% PEG-400 / 0.5% methylcellulose) or utilize liposomal encapsulation. Alternatively, consider converting the scaffold into a Proteolysis Targeting Chimera (PROTAC) by linking it to an E3-ligase ligand (like cereblon), which operates catalytically and requires significantly lower systemic doses, thereby eliminating
Cmax
-driven off-target effects [4].
Part 2: Data Presentation
Table 1: Off-Target Profiling & Mitigation for the Pyrazolo[3,4-d]pyrimidine Scaffold
Modify N1 to cyclopentyl or introduce PROTAC linker [4]
Part 3: Experimental Protocols
Protocol 1: In Vivo MTD and Intermittent Dosing Optimization
This protocol validates the therapeutic window by separating on-target efficacy from off-target metabolic toxicity.
Vehicle Preparation: Dissolve the 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative in 5% 1-methyl-2-pyrrolidinone (NMP), followed by dilution in 15% PEG-400 in sterile water to prevent
Cmax
spiking [12].
Baseline Profiling: Fast C57BL/6 mice for 6 hours. Measure baseline fasting blood glucose (FBG) using a standard glucometer via tail vein nick.
Dose Escalation (Continuous vs. Intermittent):
Group A (Continuous): Administer 1 mg/kg PO daily.
Group B (Intermittent): Administer 3 mg/kg PO twice weekly (e.g., Monday/Thursday).
Group C (Combination): Administer 1 mg/kg PO daily + Metformin (250 mg/kg PO).
Monitoring: Measure FBG daily at 2 hours post-dose. Monitor body weight daily. A weight loss of >15% or FBG >150 mg/dL indicates severe off-target mTOR/AKT inhibition [13].
Tissue Harvest & Validation: At day 14, harvest tumor and peripheral tissues (liver/muscle). Perform Western blot for target suppression (e.g., p-RET) vs. off-target suppression (p-AKT Ser473 and p-S6K). The optimal regimen will show tumor target suppression without peripheral p-AKT suppression.
Protocol 2: Kinome Profiling and Gatekeeper Exploitation Assay
This protocol systematically engineers out Src/Abl off-target activity.
Library Generation: Synthesize a focused library of C3-substituted derivatives using palladium-catalyzed Sonogashira coupling of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with various terminal alkynes [10].
High-Throughput Kinome Screen: Submit the parent compound and C3-derivatives to a standardized panel (e.g., Eurofins KINOMEscan®) at a single concentration of 30 nM [3].
Selectivity Scoring: Calculate the
S(35)
selectivity score (fraction of kinases inhibited by >65%). An optimized C3-bulky derivative should reduce the
S(35)
score from >0.10 (promiscuous) to <0.02 (selective).
Orthogonal Cellular Validation: Treat wild-type and gatekeeper-mutated Ba/F3 cell lines (e.g., Abl-WT vs. Abl-T315I) with the optimized compounds. A rightward shift in the
IC50
curve for the wild-type cells confirms successful steric exclusion from the off-target kinase pocket.
This diagram illustrates how the scaffold's promiscuity leads to downstream systemic toxicity.
Caption: Mechanism of off-target mTORC2 inhibition by pyrazolo[3,4-d]pyrimidines leading to hyperglycemia.
Diagram 2: In Vivo Troubleshooting & Optimization Workflow
This diagram outlines the logical progression for mitigating off-target effects.
Caption: Step-by-step troubleshooting workflow to mitigate off-target in vivo toxicities.
References
Huang, W., et al. (2015). Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. PMC. Retrieved from[Link]
Jiang, J., et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC. Retrieved from[Link]
Cox, A. M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Retrieved from[Link]
AACR Journals. (2024). Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies. Retrieved from[Link]
ResearchGate. (n.d.). Approved antidiabetic agents have minimal effect on AKT inhibitor-induced hyperglycemia. Retrieved from[Link]
Frontiers. (2021). Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia. Retrieved from[Link]
AACR Journals. (2024). Phase I study of mTORC1/2 inhibitor sapanisertib in combination with metformin. Retrieved from[Link]
Ojo, K. K., et al. (2014). Development of Potent and Selective Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibitors. PMC. Retrieved from[Link]
ACS Publications. (2015). Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors. Retrieved from[Link]
PMC. (2021). Macropinocytosis and Vascularization Determine Response to mTOR Inhibitors in Lung Squamous Cell Carcinoma. Retrieved from[Link]
PMC. (2022). Randomized Phase II Trial of Sapanisertib ± TAK-117 vs. Everolimus in Patients With Advanced Renal Cell Carcinoma. Retrieved from[Link]
Reference Data & Comparative Studies
Validation
Comparative Efficacy Guide: 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffolds vs. PP2 Kinase Inhibitor
As kinase-targeted therapies evolve, the architectural nuances of small-molecule inhibitors dictate their clinical viability, target selectivity, and ability to overcome resistance. The pyrazolo[3,4-d]pyrimidine pharmaco...
Author: BenchChem Technical Support Team. Date: April 2026
As kinase-targeted therapies evolve, the architectural nuances of small-molecule inhibitors dictate their clinical viability, target selectivity, and ability to overcome resistance. The pyrazolo[3,4-d]pyrimidine pharmacophore is a privileged scaffold in oncology and cell biology due to its exceptional ability to mimic the adenine ring of ATP.
This guide provides an objective, data-driven comparison between the classic PP2 kinase inhibitor and the highly versatile 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1-isopropyl) scaffold. By analyzing structural causality, biochemical efficacy, and self-validating experimental protocols, we will explore why modern drug development is shifting toward the isopropyl-substituted core.
Structural Causality & Mechanistic Divergence
To understand the efficacy differences between these compounds, we must examine the steric environment of the kinase ATP-binding pocket.
PP2 (3-(4-chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) features a bulky tert-butyl group at the N1 position. This bulky moiety projects outward toward the solvent-exposed hydrophobic region of Src family kinases (SFKs), locking the molecule into a highly stable conformation. While this grants PP2 exceptional potency against Lck, Fyn, and Src, it severely limits its structural adaptability.
In contrast, 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine utilizes a propan-2-yl (isopropyl) group at the N1 position[1]. As a Senior Application Scientist, I consistently observe that reducing the steric bulk from a tert-butyl to an isopropyl group yields two critical advantages:
Accommodation of Massive C3-Substituents: The reduced N1 footprint allows medicinal chemists to append rigid, extended groups (such as phenylethynyls) at the C3 position without causing steric clashes at the kinase hinge region. This modification yields ultra-potent Src inhibitors capable of overcoming T315I gatekeeper mutations in BCR-Abl[2].
Orthogonal "Bump-and-Hole" Targeting: The 1-isopropyl core is the optimal starting material for designing inhibitors against analog-sensitive (as) kinases. When a kinase gatekeeper residue is mutated to a smaller amino acid (e.g., Threonine to Glycine), the isopropyl core perfectly exploits the newly enlarged ATP pocket[1]. Furthermore, this scaffold is the foundation for next-generation mTOR inhibitors like INK128 (sapanisertib).
Divergent targeting of Src and mTOR signaling pathways by PP2 and 1-isopropyl derivatives.
Comparative Efficacy & Selectivity Profiles
The table below synthesizes quantitative IC50 data, illustrating the transition from the base 1-isopropyl scaffold to its highly optimized derivatives, benchmarked against the PP2 standard.
Orthogonal probe exploiting enlarged ATP pockets[1].
C3-Alkyne Derivative
propan-2-yl
phenylethynyl
Src / BCR-Abl
0.9 nM
Overcomes resistance in Triple Negative Breast Cancer[3].
Self-Validating Experimental Methodologies
To establish a trustworthy evaluation of these inhibitors, researchers must employ a self-validating workflow. Relying solely on biochemical IC50 values is a common pitfall; intracellular ATP concentrations (~1-5 mM) aggressively compete with ATP-competitive inhibitors. Therefore, biochemical assays must be paired with cellular target engagement readouts.
Protocol A: Biochemical TR-FRET Kinase Assay
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because it eliminates false positives caused by compound auto-fluorescence—a known issue with highly conjugated pyrazolopyrimidines.
Reagent Preparation: Prepare 10 mM compound stocks in 100% anhydrous DMSO. Critical: Freeze-thaw cycles of DMSO introduce water, which hydrolyzes the compound and artificially inflates the IC50.
Kinase Reaction: In a 384-well plate, combine 5 nM recombinant Src kinase, 100 nM fluorescently labeled substrate peptide, and the inhibitor (serial dilution from 10 µM to 0.1 nM).
ATP Equilibration: Add ATP at a concentration exactly matching the apparent
Km
of the specific kinase batch (typically ~10-20 µM for Src). This ensures the calculated IC50 is an accurate reflection of the inhibitor's binding affinity (
Ki
).
Detection: Incubate for 60 minutes at room temperature, add the Europium-labeled anti-phosphotyrosine antibody, and read the emission ratio (665 nm / 615 nm).
Causality: This step validates that the 1-isopropyl derivatives successfully penetrate the cell membrane and outcompete millimolar intracellular ATP to block autophosphorylation.
Cell Culture & Treatment: Seed MDA-MB-231 (Triple Negative Breast Cancer) cells at
3×105
cells/well. Treat with the inhibitor (0.1, 1.0, and 10 µM) for 4 hours.
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (sodium orthovanadate is mandatory to preserve p-Src).
Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Probe the membrane with anti-phospho-Src (Tyr416) as the primary efficacy readout, and total Src as the loading control.
Validation: A successful 1-isopropyl-alkyne derivative will show complete ablation of the p-Src (Tyr416) band at 1.0 µM, validating its superiority over standard PP2[3].
Standardized self-validating workflow for evaluating kinase inhibitor biochemical and cellular efficacy.
Conclusion
While PP2 remains an indispensable in vitro tool for broad Src-family kinase inhibition, its structural rigidity limits its therapeutic evolution. The substitution to a 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold provides medicinal chemists with the precise steric flexibility required to engineer next-generation inhibitors. By accommodating massive C3-alkyne extensions, this scaffold achieves sub-nanomolar potency against Src and effectively bypasses the gatekeeper mutations that render traditional inhibitors obsolete.
Benchmarking 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Positive Control in High-Throughput Kinase Assays
Executive Summary In biochemical and cellular kinase profiling, selecting the optimal positive control is critical for establishing the assay's dynamic range and calculating the Z'-factor. The compound 1-(propan-2-yl)-1H...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In biochemical and cellular kinase profiling, selecting the optimal positive control is critical for establishing the assay's dynamic range and calculating the Z'-factor. The compound 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (frequently referred to as 1-IPPA or 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) and its heavily substituted derivatives represent a privileged class of ATP-competitive inhibitors. This guide provides an in-depth comparison of the 1-IPPA scaffold against other standard controls, detailing the mechanistic causality behind its efficacy and outlining a self-validating protocol for high-throughput screening (HTS).
Mechanistic Grounding: The Pyrazolo[3,4-d]pyrimidine Scaffold
The utility of 1-IPPA as a positive control stems from its structural mimicry of the adenine ring of ATP[1]. This fused nitrogen-containing heterocycle allows the molecule to seamlessly insert into the kinase active site and engage in critical hinge-region binding interactions[1].
C4-Amine Interaction: The amine group at the 4-position acts as a crucial hydrogen bond donor and acceptor, interacting directly with the backbone residues of the kinase hinge region. For example, it forms strong hydrogen bonds with residues like Val458 and Gln459 in Bruton's tyrosine kinase (BTK)[2], and Asp330 of the DFG motif in BRK[3].
N1-Isopropyl Pocket: The propan-2-yl (isopropyl) group at the N1 position occupies a specific hydrophobic pocket adjacent to the ATP binding site. This structural feature enhances binding affinity and dictates kinome selectivity, making it a highly effective baseline control for specific kinase families compared to unsubstituted variants[4].
Competitive ATP-binding mechanism of the 1-IPPA scaffold in kinase signaling pathways.
Comparative Performance: 1-IPPA vs. Alternative Controls
When designing a kinase assay, the choice of positive control dictates the reliability of the baseline (0% kinase activity). While pan-kinase inhibitors like Staurosporine are universally used to validate assay mechanics, 1-IPPA derivatives offer a more targeted, structurally relevant baseline for specific families (e.g., Src, BTK, and mTOR)[2][4].
To ensure data integrity, every kinase assay must operate as a self-validating system. The following protocol utilizes 1-IPPA (or a validated derivative) to establish the assay window and calculate the half-maximal inhibitory concentration (IC₅₀).
Causality Check: We utilize a high concentration (10 µM) of the positive control to completely saturate the ATP-binding pocket. This establishes the "100% inhibition" baseline, ensuring that any residual signal is strictly background noise (e.g., auto-fluorescence of the assay plate or reagent bleed-through), rather than residual kinase activity.
Step-by-Step Methodology (TR-FRET or Luminescent Readout):
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT, pH 7.5). Dilute the target kinase and the specific peptide substrate to their pre-determined optimal concentrations (typically equivalent to their Kₘ values to ensure high sensitivity to competitive inhibitors).
Control Setup (The Self-Validating Step):
Max Signal (0% Inhibition): Add vehicle (DMSO) matched to the final concentration of the test compounds (usually 1% v/v).
Min Signal (100% Inhibition): Add 1-IPPA at a final concentration of 10 µM. This defines the absolute floor of the assay.
Test Compound Titration: Prepare a 10-point, 3-fold serial dilution of test compounds in DMSO, then dilute into the assay buffer.
Reaction Initiation: Add the ATP/Substrate mixture to the plates containing the kinase and inhibitors to initiate the phosphotransfer.
Equilibrium Incubation: Seal the plate and incubate at 25°C for 60 minutes. Causality: Room temperature incubation minimizes thermal degradation of the kinase while allowing the competitive equilibrium between ATP and the inhibitor to fully stabilize.
Signal Detection & Quenching: Add the stop/detection reagent (e.g., EDTA to chelate Mg²⁺ and halt the reaction, alongside TR-FRET antibodies or luciferase reagents). Read the plate on a multi-mode microplate reader.
Data Normalization: Calculate the Z'-factor using the Max and Min signal wells. A Z'-factor > 0.5 validates the assay. Fit the normalized data to a 4-parameter logistic (4PL) curve to determine the IC₅₀.
Step-by-step workflow for establishing a self-validating biochemical kinase assay.
References[2] "Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor", Arabian Journal of Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSqMW2-n1k1Q74NVvUucfNfa6mk7055XBRyivo0m5lmlZuuZhrgQFSe1EFDuMM6HWu3VR71MoY1sMJNmc8626ukI8cz8RIYLcH_oxAbmQ4-JIFg45TEP7oPoniqq_blcstkq1lKfsAqgKqaoECOZR_7yBG7zf6ZlW35MJihvPPt-kd1dr4DNBVf8wGn6sxOo1ZGUYgewRzklTN-UjzW5IlwiEN56Q77Kvb2FBxDJ0rDh1E7rI6I80=[1] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold", RSC Publishing. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn17P1Qcnxkirif6eAtx_Vy3OHj4eDwDa0apnExdd43QiJ_vkV6XG9bBU3sL7q_rUkMeT2-UdM7xBWts1hBJBUpcTk-ynOffLtxCyE6pcs74ImfASAFIOiuOy5wMTxyHxPHbtASofF-JUEWURXk0U2Ha9sZjQiR9Hu[4] "Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer", Journal of Medicinal Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLGcXcvGOUXF2rGNzIoOq1-BLfbygKuuL4PmK4lOmz-SrHjQ4P6cr8fJ0qgwG3NUwBuULGkI_6M8PwsXzkw_tQwZeIFvgMVIRRHtEaCvJYi3lm8MvlzmatN8tY5DaBQfELtCV7Q1jLI1CKTBV333XB[3] "Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors", PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhzrzkxdngms-rjSL0p_3bbk_eM68dmbG1AUZ0UjlGxdEPx7R_K_qgIa19HR5zSUin7r8IurkMXf_J83hZc36FKiTIYAOrlku8Oq3C0btliAdyUsBnvMlz16EcfT-CsbEprlxe07S6zZij5pLU
Comparative Efficacy of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogs in Oncology: A Technical Guide
Executive Summary The 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold (commonly referred to as 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is a privileged adenine isostere. By mimicking the purine ring...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold (commonly referred to as 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is a privileged adenine isostere. By mimicking the purine ring of ATP, molecules built on this core act as potent, ATP-competitive inhibitors of Src Family Kinases (SFKs). While first-generation analogs like PP2 served as foundational research tools, their promiscuity and poor pharmacokinetic profiles limited clinical translation. This guide objectively compares next-generation analogs (SI306, SI221, SI-388) against traditional benchmarks, providing experimental frameworks for evaluating their efficacy in aggressive malignancies such as glioblastoma (GBM) and neuroblastoma.
Structural Evolution and Mechanistic Rationale
The efficacy of this class of inhibitors is deeply tied to their structural geometry. The substitution of a propan-2-yl (isopropyl) group at the N1 position is not arbitrary; it projects directly into the hydrophobic pocket of the kinase hinge region, anchoring the molecule within the ATP-binding site [6].
Causality in Design: Early analogs like PP2 possessed limited steric bulk, allowing them to bind promiscuously to multiple kinases. By expanding the functional groups at the C3 position (e.g., adding bulky halogenated phenyl rings or ethynyl derivatives), newer analogs like SI306 and SI-388 achieve higher selectivity for the specific "DFG-in" or "DFG-out" conformations of Src and Fyn. This structural evolution minimizes off-target toxicity and enhances blood-brain barrier (BBB) penetrance—a critical requirement for neuro-oncology applications[3, 5].
Comparative Efficacy Profile
To contextualize the performance of these analogs, we must compare them against both early-generation tools (PP2) and current clinical alternatives (Dasatinib).
Table 1: Quantitative Comparison of Pyrazolo[3,4-d]pyrimidine Analogs
Compound / Analog
Primary Targets
Enzymatic Potency (
Ki
/
IC50
)
Primary Cancer Models
Key Differentiator & Clinical Utility
Dasatinib (Alternative)
Abl, Src, c-Kit
IC50<1 nM
CML, Glioblastoma
Clinical benchmark; limited success in solid tumors due to rapid efflux and poor BBB retention.
PP2 (1st Gen)
Src, Lck, Fyn
IC50≈5 nM
General in vitro tool
Foundational benchmark; high off-target effects preclude clinical use.
SI306 (Next Gen)
Src, Fyn
Glioblastoma, Neuroblastoma
High potency against invasive GBM cells; successfully formulated into prodrugs and liposomes[1, 4].
SI221 (Next Gen)
SFKs (Yes, Src)
(Cellular)
Rhabdomyosarcoma, GBM
Superior to PP2 in inducing apoptosis; exhibits high metabolic stability [3].
SI-388 (Latest Gen)
Src, Abl, Fyn
Low nanomolar
Glioblastoma
Most potent recent derivative; acts as a potent radiosensitizer, enhancing ionizing radiation [2].
Data synthesized from enzymatic and cellular assays across multiple aggressive tumor models [1, 2, 3, 5].
Mechanistic Pathway Visualization
The primary mechanism by which these analogs halt tumor progression is through the decoupling of Src from downstream motility and survival pathways.
Fig 1: Mechanism of action of 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs on SFKs.
Experimental Methodologies: Self-Validating Systems
To objectively evaluate these analogs, researchers must employ self-validating assay systems that confirm both the biochemical mechanism of action and the phenotypic outcome.
Objective: Validate that the analog acts via competitive ATP displacement rather than allosteric modulation.
Causality: Measuring
IC50
at a single ATP concentration cannot distinguish between allosteric and competitive inhibitors. By titrating ATP, a rightward shift in the
IC50
curve confirms direct binding at the ATP hinge pocket.
Preparation: Prepare a recombinant Src kinase reaction mix in a 384-well plate using a standard TR-FRET assay buffer.
ATP Titration: Establish three parallel assay conditions with varying ATP concentrations:
,
, and
1 mM
.
Inhibitor Gradient: Dispense the pyrazolo[3,4-d]pyrimidine analog (e.g., SI306) in a 10-point dose-response gradient (0.1 nM to 10 µM).
Self-Validation Control: Include Dasatinib as a positive competitive control and an allosteric kinase inhibitor as a negative control.
Detection: Measure FRET emission ratios. An increase in the analog's
IC50
that is strictly proportional to the ATP concentration confirms competitive hinge-binding.
Protocol 2: 3D Spheroid Matrigel Invasion Assay
Objective: Quantify the anti-invasive efficacy of the analogs in a physiologically relevant matrix.
Causality: SFKs primarily drive invasion via FAK/paxillin signaling. Standard 2D scratch assays fail to measure matrix metalloproteinase (MMP)-dependent ECM degradation. A 3D Matrigel assay forces cells to utilize Src-dependent proteolytic invasion, directly linking the inhibitor to phenotypic outcomes [1].
Spheroid Formation: Seed U87 GBM cells (
103
cells/well) in ultra-low attachment plates. Centrifuge lightly and incubate for 72 hours to form uniform 3D spheroids.
Matrix Embedding: Carefully aspirate media and embed the spheroids in 4 mg/mL Growth Factor Reduced Matrigel to simulate the brain extracellular matrix.
Treatment: Overlay with media containing vehicle (0.1% DMSO), PP2 (10 µM), or SI306 (10 µM).
Self-Validation Control: Perform a parallel 3D cell viability assay (e.g., CellTiter-Glo 3D) to ensure that reduced invasion is due to motility inhibition, not merely acute cytotoxicity.
Quantification: Image spheroids at 0, 24, and 48 hours using confocal microscopy. Quantify the invasive area (total area minus the core spheroid area) using ImageJ.
The highly planar, aromatic nature of the pyrazolo[3,4-d]pyrimidine scaffold results in strong pi-pi stacking in the solid state, leading to sub-optimal aqueous solubility. This historical bottleneck has been addressed via advanced formulation strategies:
Prodrug Conversion: The synthesis of pro-Si306 utilizes a cleavable moiety that significantly increases aqueous solubility. In in vivo zebrafish xenograft models, the prodrug maintains equivalent efficacy to the parent drug while offering vastly superior dosing mechanics [1].
Targeted Immunoliposomes: To maximize delivery to solid tumors, SI306 has been successfully encapsulated in PEGylated stealth liposomes decorated with anti-GD2 monoclonal antibodies. This specific targeting drastically enhances tumor homing and overall survival rates in orthotopic neuroblastoma models compared to the free drug [4].
Polymer-Drug Microarrays: Recent studies have utilized 2D inkjet printing to create miniaturized polymer-drug dispersions, fundamentally improving the apparent water solubility of these analogs without compromising their apoptotic potency [5].
References
Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers (Basel).
New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld.
SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma tre
The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Tre
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Med Chem Lett.
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arab J Chem.
Comparative
cross-reactivity of 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine with tyrosine kinases
Cross-Reactivity Profiling of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives: A Comparative Guide Executive Summary & Structural Rationale The 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (also kn...
Author: BenchChem Technical Support Team. Date: April 2026
Cross-Reactivity Profiling of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives: A Comparative Guide
Executive Summary & Structural Rationale
The 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (also known as 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) scaffold is a privileged, highly versatile pharmacophore in modern kinase inhibitor design. Originally recognized as the core motif for Src-family kinase (SFK) inhibitors, this scaffold acts as a potent ATP-competitive hinge binder.
The Causality of Cross-Reactivity:
The pyrazolo[3,4-d]pyrimidine core functions as an adenine isostere. The N4 exocyclic amine and the N5 nitrogen form critical bidentate hydrogen bonds with the backbone carbonyl and amide of the kinase hinge region. The 1-isopropyl group at the N1 position projects into the hydrophobic pocket adjacent to the gatekeeper residue. Because the isopropyl group is less sterically demanding than the tert-butyl group found in classic tool compounds like PP2[1], the 1-isopropyl scaffold accommodates a broader range of kinase active sites. This flexibility is a double-edged sword: it allows for the development of multi-targeted therapies (e.g., targeting both Src and Bcr-Abl to overcome resistance[2]), but requires rigorous profiling to map off-target cross-reactivity against kinases like RET[3] and mTOR[4].
Comparative Performance & Cross-Reactivity Data
Understanding the polypharmacology of this scaffold is critical for drug development professionals. While substitutions at the C3 position dictate the primary target affinity, the conserved pyrazolopyrimidine core maintains a baseline cross-reactivity profile across the kinome.
Table 1: Cross-Reactivity and IC50 Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound / Derivative
C3 Substitution
Primary Target (IC50)
Notable Cross-Reactivity (IC50)
Application / Notes
Base Scaffold
Unsubstituted
Weak pan-kinase
Src, Abl, EGFR
Used as a baseline fragment for structure-based drug design.
Classic SFK tool compound; its bulkier N1 group restricts broader cross-reactivity compared to the isopropyl analog.
Self-Validating Experimental Methodologies
To accurately map the cross-reactivity of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, researchers must employ self-validating assay systems that rule out assay artifacts.
Radiometric assays ([γ-32P]-ATP) remain the gold standard for pyrimidine analogs, as they avoid the fluorescent interference (auto-fluorescence) common in FRET-based assays.
Enzyme Preparation: Dilute the target kinase (e.g., Src, RET, Abl) in assay buffer (25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Triton X-100).
Expert Insight: The inclusion of 0.01% Triton X-100 is critical. It prevents the hydrophobic pyrazolopyrimidine molecules from forming colloidal aggregates, which can cause false-positive non-specific inhibition.
Inhibitor Titration: Prepare 10-point, 3-fold serial dilutions of the inhibitor in 100% DMSO. Transfer to the assay plate ensuring the final DMSO concentration remains ≤1% to prevent solvent-induced kinase denaturation.
ATP/Substrate Addition: Add the specific peptide substrate and [γ-32P]-ATP.
Expert Insight: The concentration of unlabeled ATP must be set exactly at the apparent
Km
for each specific kinase. Testing at
Km
ensures that the
IC50
values across different kinases are directly comparable via the Cheng-Prusoff relationship (
Ki=IC50/2
).
Reaction & Termination: Incubate for 20 minutes at room temperature. Terminate by spotting the mixture onto phosphocellulose P81 filter paper, which binds the positively charged peptide substrate while unreacted ATP is washed away.
Data Validation: Calculate the Hill slope (
nH
) from the dose-response curve. A slope of ~1.0 validates a 1:1 stoichiometric competitive binding mechanism, confirming true active-site engagement.
Caption: Step-by-step workflow for in vitro kinase selectivity and cross-reactivity profiling.
In vitro affinity does not always translate to cellular efficacy due to cell permeability and intracellular ATP competition (~1-5 mM).
Cell Treatment: Plate MDA-MB-231 (TNBC) or A549 cells and treat with the inhibitor (0.1 to 10 μM) for 2-4 hours.
Lysis: Lyse cells in RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF).
Expert Insight: Phosphatase inhibitors are mandatory. Without them, endogenous phosphatases will rapidly strip the phosphate groups during lysis, destroying the readout of the transient phosphorylation state of downstream targets (e.g., p-Src Y416).
Detection: Resolve lysates via SDS-PAGE and probe with specific antibodies against p-Src (Y416), p-Abl, and total proteins to quantify the exact cross-reactive intervention points in the signaling cascade.
Caption: Kinase cascade showing multi-target intervention by the pyrazolopyrimidine scaffold.
Benchmarking 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffolds Against Standard Pyrazolopyrimidines
As a Senior Application Scientist navigating the landscape of targeted therapeutics, I frequently encounter researchers defaulting to legacy inhibitors like PP1 and PP2 when probing Src-family kinases (SFKs) or designing...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the landscape of targeted therapeutics, I frequently encounter researchers defaulting to legacy inhibitors like PP1 and PP2 when probing Src-family kinases (SFKs) or designing analog-sensitive kinase systems. While these tert-butyl-substituted pyrazolopyrimidines are foundational, modern drug development demands higher precision, better solubility, and tighter binding kinetics.
By transitioning our focus to the 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1-isopropyl) scaffold, we can engineer inhibitors that overcome the steric limitations of standard pyrazolopyrimidines. This guide objectively benchmarks the 1-isopropyl scaffold against classic tert-butyl alternatives, providing the mechanistic causality, quantitative data, and self-validating experimental protocols necessary for advanced drug discovery.
Structural & Mechanistic Divergence: The Isopropyl Advantage
To understand why the N1 substituent dictates inhibitor performance, we must analyze the architecture of the kinase ATP-binding site. The pyrazolopyrimidine core acts as an ATP adenine mimetic, forming critical hydrogen bonds with the hinge region of the kinase[1].
The divergence between classic inhibitors (PP1/PP2) and our benchmark scaffold lies at the N1 position:
PP1 and PP2 (tert-butyl group): The bulky tert-butyl group projects into the solvent-exposed ribose pocket. While this anchors the molecule, its rigidity and volume can create steric clashes in kinases with narrower ribose clefts or those harboring resistance mutations[2].
1-(Propan-2-yl) Scaffold (Isopropyl group): Substituting the tert-butyl group with an isopropyl moiety reduces the steric footprint while maintaining sufficient hydrophobicity to stabilize the compound in the ribose pocket. This subtle reduction in volume allows the inhibitor to adopt a more favorable binding geometry, enhancing interactions at the C3 position (which occupies the hydrophobic pocket adjacent to the gatekeeper residue)[3][4].
Pharmacophore model mapping pyrazolopyrimidine interactions in the ATP pocket.
When benchmarking against PP1 and PP2, the 1-isopropyl derivative demonstrates a profound shift in potency, particularly against c-Src. In highly optimized derivatives (such as Compound 1j, featuring a phenylethynyl derivative at C3), the isopropyl scaffold drives sub-nanomolar inhibition of Src, outperforming PP1 by over two orders of magnitude[3][5].
The table below summarizes the in vitro kinase inhibition profiles of the standard tert-butyl scaffolds versus an optimized 1-isopropyl benchmark.
Inhibitor Scaffold
N1 Substituent
C3 Substituent
Src IC50 (nM)
Lck IC50 (nM)
Fyn IC50 (nM)
PP1
tert-Butyl
p-Tolyl
~170
~5
~6
PP2
tert-Butyl
4-Chlorophenyl
~4–5
~4
~5
Compound 1j
Isopropyl
Phenylethynyl derivative
0.9
< 5
~5
Data synthesized from verified biochemical assays[2][3][5][6]. Compound 1j represents a state-of-the-art 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative.
Expert Insight: The disparity in Src inhibition between PP1 (170 nM) and the isopropyl derivative (0.9 nM) highlights the causality of the N1 group. The isopropyl moiety's flexibility allows the C3-phenylethynyl group to penetrate deeper into the hydrophobic pocket, maximizing Van der Waals interactions without the steric penalty incurred by a tert-butyl group[3]. Furthermore, the isopropyl scaffold is heavily utilized in engineering analog-sensitive (AS) kinases, where the mutated gatekeeper residue requires highly specific, sterically tuned inhibitors to achieve selective targeting[7].
Experimental Workflows for Benchmarking
To objectively benchmark these compounds in your own laboratory, you must employ a self-validating experimental system. We utilize an orthogonal approach: a biochemical assay to measure direct ATP-competitive inhibition, followed by a cellular viability assay, and finally, a mechanistic validation step to prove target engagement.
Self-validating experimental workflow for benchmarking kinase inhibitors.
Protocol 1: Biochemical Benchmarking via ADP-Glo Kinase Assay
Causality: We select the ADP-Glo assay over radiometric methods because it directly quantifies kinase activity by measuring the byproduct of the reaction (ADP), providing a highly sensitive, non-radioactive readout for ATP-competitive pyrazolopyrimidines.
Reagent Preparation: Prepare a 10 mM stock of PP1, PP2, and the 1-isopropyl derivative in 100% anhydrous DMSO. Perform 3-fold serial dilutions in 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) to generate a 10-point dose-response curve.
Kinase Reaction: In a 384-well white microplate, combine 2 µL of recombinant c-Src enzyme (optimized concentration, typically 1-5 ng/well) with 1 µL of the inhibitor dilution. Incubate at room temperature for 15 minutes to allow for binding equilibration.
Substrate Addition: Initiate the reaction by adding 2 µL of an ATP/Substrate mix (e.g., 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) 4:1 peptide). Incubate for 60 minutes at room temperature.
ADP Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Next, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30-minute incubation).
Data Analysis: Read luminescence on a microplate reader. Normalize data to vehicle (DMSO) controls and calculate the IC50 using a four-parameter non-linear regression model.
Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (intracellular ATP is ~1-5 mM). We use MDA-MB-231 Triple-Negative Breast Cancer (TNBC) cells, as their proliferation is highly dependent on Src signaling[3].
Cellular Viability (MTS Assay): Seed MDA-MB-231 cells at 3,000 cells/well in a 96-well plate. After 24 hours, treat with the pyrazolopyrimidine panel (0.001 µM to 10 µM) for 72 hours. Add MTS reagent, incubate for 2 hours, and measure absorbance at 490 nm to determine the cellular IC50.
Self-Validation Step (Target Engagement): To prove that the observed cell death is caused by Src inhibition (and not off-target toxicity), seed cells in 6-well plates and treat with compounds at their respective IC50 concentrations for 4 hours.
Western Blotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and probe with antibodies against phospho-Src (Tyr416) (active form) and total Src.
Interpretation: A true on-target 1-isopropyl derivative will show a complete ablation of the p-Src (Tyr416) band compared to the DMSO control, validating the mechanistic causality of the viability assay.
References
Full article: Synthesis, biological evaluation and docking studies of new pyrrolo[2,3-d] pyrimidine derivatives as Src family-selective tyrosine kinase inhibitors - Taylor & Francis.
Design, Synthesis and Characterization of a Highly Effective Inhibitor for Analog-Sensitive (as) Kinases | PLOS One.
The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC.
Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer | Journal of Medicinal Chemistry.
Development of Potent and Selective Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibitors that Block the Transmission of Malaria to Mosquitoes - PMC.
Personal protective equipment for handling 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
As a Senior Application Scientist, my objective is to ensure that your laboratory operations are not only regulatory-compliant but fundamentally safe, reproducible, and scientifically sound. Handling bioactive intermedia...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my objective is to ensure that your laboratory operations are not only regulatory-compliant but fundamentally safe, reproducible, and scientifically sound. Handling bioactive intermediates like 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (often referred to as 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) requires a rigorous understanding of both its chemical properties and its biological mechanisms.
This compound is a highly versatile pharmacophore core utilized in the synthesis of potent Src, mTOR, and analog-sensitive kinase inhibitors [1], [2]. Because it is designed to interact with highly conserved ATP-binding pockets in cellular kinases, accidental systemic exposure poses a severe risk of off-target biological activity.
Below is the comprehensive, step-by-step safety and operational guide for handling this compound, designed to self-validate your safety protocols and build a culture of uncompromising laboratory safety.
Hazard Profiling & Risk Assessment
Before donning Personal Protective Equipment (PPE), we must understand why we are protecting ourselves. The pyrazolopyrimidine scaffold is highly lipophilic, meaning it can easily cross biological membranes if dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
Based on safety data for this class of pyrazolopyrimidine derivatives [3], [4], the compound exhibits the following hazard profile:
Dermal/Ocular Damage: The amine functional group can cause localized pH disruptions and severe irritation to mucous membranes.
H332 / H335
Harmful if inhaled / Respiratory Irritation
Aerosolization Risk: As a fine, often electrostatic powder, it can easily aerosolize during weighing, leading to direct pulmonary absorption.
Required PPE & Scientific Justification
Do not treat PPE as a mere checklist; treat it as a layered, engineered barrier system. Every piece of equipment serves a specific mechanistic purpose against the hazards outlined above.
Primary Hand Protection: Double Nitrile Gloves
Causality: Nitrile is mandated over latex. Latex degrades rapidly upon contact with DMSO (the standard solvent for this compound). If DMSO breaches a single glove layer, it acts as a transdermal carrier, dragging the lipophilic pyrazolopyrimidine directly through your skin. Double-gloving allows you to instantly shed the outer contaminated glove while maintaining a protective inner barrier.
Respiratory & Environmental Control: Class II Biological Safety Cabinet (BSC) or Fume Hood
Causality: Standard surgical masks do not filter fine chemical dust. All dry-powder handling must occur under negative pressure. The airflow physically prevents electrostatic particles from reaching your respiratory tract.
Ocular Protection: Splash-Proof Chemical Goggles
Causality: Standard safety glasses with side gaps are insufficient. The fine powder can remain suspended in the air and settle behind standard glasses. Splash-proof goggles create a sealed micro-environment around the eyes.
Body Protection: Disposable Tyvek® Sleeves or Dedicated Lab Coat
Causality: A dedicated, fully buttoned lab coat prevents the powder from settling on street clothes, which could otherwise result in chronic, low-dose exposure outside the laboratory.
Hazard Mitigation & Workflow Logic
Logical relationship mapping of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hazards to required engineering controls.
Experimental Protocol: Preparation of 10 mM in vitro Assay Stock Solution
This self-validating protocol ensures that the compound is safely transitioned from a hazardous dry powder to a stable, manageable liquid aliquot.
Step 1: Pre-Operation Validation
Turn on the fume hood or BSC.
Self-Validation Check: Tape a small strip of Kimwipe to the bottom of the sash. It must pull inward steadily. If it flutters outward, do not open the chemical vial; your negative pressure is compromised.
Don double nitrile gloves, splash goggles, and a lab coat.
Step 2: Anti-Static Weighing
Place an anti-static weigh boat on the analytical balance inside the hood. Causality: Standard plastic boats build static charge, causing the pyrazolopyrimidine powder to "jump" and aerosolize, creating an inhalation hazard and skewing your molarity calculations.
Using a micro-spatula, carefully weigh the required mass (e.g., 3.09 mg for 1 mL of 10 mM stock, assuming MW ≈ 309.33 g/mol ).
Step 3: Dissolution & Aliquoting
Transfer the powder to a pre-labeled amber glass vial or low-bind microcentrifuge tube.
Add anhydrous DMSO. Causality: Water in standard DMSO will cause the lipophilic compound to crash out of solution, ruining your assay reproducibility.
Vortex the sealed tube until completely dissolved. Do not sonicate unless necessary, as sonication generates heat and internal pressure that can cause the tube cap to pop off, creating an aerosol hazard.
Prepare single-use aliquots (e.g., 10 µL) to avoid repeated freeze-thaw cycles, which degrade the amine functionality. Store at -20°C.
Step 4: Post-Operation Decontamination
Discard the outer pair of gloves into a designated solid hazardous waste bin.
Wipe down the balance and hood surface with a Kimwipe dampened with 70% ethanol or 10% bleach to neutralize any microscopic dust.
Spill Mitigation & Chemical Disposal
A spill of dry API/intermediate powder requires a specific response to prevent airborne contamination.
Dry Powder Spill Response:
Do NOT sweep. Sweeping mechanically aerosolizes the powder.
Gently lay a damp absorbent pad (wetted with water or a mild surfactant) directly over the spilled powder. Causality: The moisture traps the fine particles, collapsing the aerosol hazard.
Carefully fold the pad inward, trapping the powder inside.
Wipe the area sequentially with a solvent that dissolves the compound (e.g., a small amount of isopropanol or ethanol), followed by soap and water.
Dispose of all cleanup materials in a sealed, labeled biohazard/chemical waste bag.
Disposal Plan:
Never dispose of pyrazolopyrimidine derivatives down the drain. Because of their potential aquatic toxicity and persistence [4], all liquid waste (DMSO stocks) and solid waste (contaminated gloves, weigh boats) must be collected in dedicated, clearly labeled hazardous waste containers for high-temperature chemical incineration by a licensed facility.
References
Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry - ACS Publications.[Link]
Design, Synthesis and Characterization of a Highly Effective Inhibitor for Analog-Sensitive (as) Kinases. PLOS One.[Link]
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